molecular formula C13H8F3NO3 B6382885 2-Nitro-4-(4-trifluoromethylphenyl)phenol CAS No. 1261970-35-7

2-Nitro-4-(4-trifluoromethylphenyl)phenol

Cat. No.: B6382885
CAS No.: 1261970-35-7
M. Wt: 283.20 g/mol
InChI Key: IJQJHTSXWZTNDV-UHFFFAOYSA-N
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Description

2-Nitro-4-(4-trifluoromethylphenyl)phenol ( 1261970-35-7) is an advanced organic building block with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 . This compound features a biphenyl scaffold substituted with a nitro group, a phenolic hydroxyl group, and a trifluoromethyl group, making it a valuable intermediate in exploratory research . The presence of these functional groups on the aromatic rings allows for further chemical modifications, positioning this chemical as a potential key synthon in the development of novel compounds for material science and pharmaceutical research . The nitro group can be reduced to an amine, a common step in medicinal chemistry, while the phenolic OH and the robust trifluoromethyl group can influence the molecule's polarity, metabolic stability, and binding affinity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-nitro-4-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)17(19)20/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQJHTSXWZTNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686305
Record name 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-35-7
Record name 3-Nitro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Nitro-4-(4-trifluoromethylphenyl)phenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Physicochemical Profiling, and Bioactivity Mechanisms

Executive Summary

This guide provides a comprehensive technical analysis of 2-Nitro-4-(4-trifluoromethylphenyl)phenol , a specialized biaryl scaffold characterized by a unique "push-pull" electronic system. Structurally distinct from the common reagent 2-nitro-4-(trifluoromethyl)phenol (CAS 400-99-7), this molecule features a biphenyl core (3-nitro-4'-trifluoromethyl-4-biphenylol) that imparts significant lipophilicity and specific protonophoric capabilities. This monograph details its synthesis via Suzuki-Miyaura cross-coupling, its physicochemical properties tailored for membrane permeability, and its mechanism of action as a mitochondrial uncoupler.

Structural Characterization & Chemical Identity

The molecule is a functionalized biphenyl , where the phenolic ring (Ring A) bears a nitro group ortho to the hydroxyl, and a para-phenyl substituent (Ring B) carrying a trifluoromethyl group.

Nomenclature & Identifiers:

  • IUPAC Name: 3-Nitro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol

  • Alternative Name: 4-Hydroxy-3-nitro-4'-trifluoromethylbiphenyl

  • Chemical Formula: C₁₃H₈F₃NO₃

  • Molecular Weight: 283.21 g/mol

  • SMILES: OC1=C(=O)C=C(C2=CC=C(C(F)(F)F)C=C2)C=C1

Electronic Architecture: The structure exhibits a synergistic electronic effect that defines its reactivity and biological profile:

  • Acidifying Ortho-Nitro Group: The nitro group at position 2 withdraws electron density from the phenolic oxygen via both induction (-I) and resonance (-M), significantly lowering the pKₐ compared to unsubstituted phenol. It also facilitates an intramolecular hydrogen bond with the hydroxyl group, stabilizing the neutral form and enhancing membrane permeability.

  • Lipophilic Tail (Ring B + CF₃): The 4-(trifluoromethyl)phenyl moiety acts as a hydrophobic anchor. The CF₃ group is strongly electron-withdrawing but metabolically stable, increasing the molecule's LogP and resistance to oxidative metabolism (e.g., by CYP450s).

Physicochemical Profile (Predicted & Class-Based)

Due to the specialized nature of this biaryl, experimental values are derived from Structure-Activity Relationship (SAR) data of analogous nitrophenolic uncouplers.

PropertyValue (Predicted/Range)Significance
pKₐ (Acid Dissociation) 6.5 – 7.0 Optimal for physiological uncoupling. Low enough to release H⁺ in the matrix (pH ~8), high enough to be protonated in the intermembrane space (pH ~7).
LogP (Lipophilicity) 4.2 – 4.8 High lipophilicity ensures rapid partitioning into the mitochondrial inner membrane (IMM).
Polar Surface Area (PSA) ~65 Ų Balanced for passive membrane transport.
H-Bond Donors/Acceptors 1 / 4 The intramolecular H-bond (OH···NO₂) reduces the effective donor count, aiding permeability.
Solubility Low (Water), High (DMSO, EtOH)Requires organic co-solvents for biological assays.
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust route to this biaryl scaffold is the palladium-catalyzed cross-coupling of a halogenated nitrophenol with a boronic acid. This approach avoids the harsh conditions of direct nitration on a pre-formed biphenyl, which can lead to inseparable regioisomers.

Protocol: Palladium-Catalyzed Synthesis

Reaction Scheme: 4-Bromo-2-nitrophenol + 4-(Trifluoromethyl)phenylboronic acid → Product

Reagents:

  • Substrate A: 4-Bromo-2-nitrophenol (1.0 equiv)

  • Substrate B: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 1,4-Dioxane. Degas by sparging with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Assembly: Add 4-Bromo-2-nitrophenol, the boronic acid, and the palladium catalyst under a counter-flow of argon.

  • Activation: Add the aqueous K₂CO₃ solution.

  • Reflux: Heat the mixture to 85–90°C for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2) or HPLC.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~3 (to ensure the phenol is protonated and partitions into the organic phase).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Gradient elution (Hexane → 10-20% EtOAc/Hexane) is typically effective. The product is a yellow/orange solid.

Visualization: Synthetic Pathway

Synthesis cluster_inputs Reagents A 4-Bromo-2-nitrophenol Inter Pd(II) Complex (Oxidative Addition) A->Inter + Pd(0) B 4-(CF3)phenylboronic acid B->Inter Transmetallation Cat Pd(PPh3)4 K2CO3 (aq) Prod 3-Nitro-4'-trifluoromethyl- 4-biphenylol Cat->Prod Yields Inter->Cat Reductive Elimination

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl phenol.

Mechanism of Action: Mitochondrial Uncoupling[2][3][4][5]

This molecule belongs to the class of protonophoric uncouplers . Its biological activity is defined by its ability to shuttle protons across the Inner Mitochondrial Membrane (IMM), dissipating the electrochemical gradient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) required for ATP synthesis.

The Protonophore Cycle:

  • Matrix Side (High pH): In the alkaline mitochondrial matrix, the phenol deprotonates. The negative charge is delocalized onto the nitro group and the biphenyl system, creating a stable, lipophilic anion (

    
    ).
    
  • Efflux: The lipophilic anion moves down the electrochemical potential gradient to the Intermembrane Space (IMS).

  • IMS Side (Low pH): In the acidic IMS, the anion accepts a proton to become the neutral phenol (

    
    ).
    
  • Influx: The neutral, lipophilic

    
     diffuses back across the lipid bilayer into the matrix, restarting the cycle.
    

Physiological Outcome:

  • ATP Depletion: The proton gradient is "short-circuited," halting ATP synthase activity.

  • Thermogenesis: The energy from substrate oxidation is released as heat rather than stored as ATP.

  • Respiration Spike: Cells attempt to restore the gradient by consuming maximal oxygen (increased OCR).

Visualization: Uncoupling Mechanism

Uncoupling cluster_IMS Intermembrane Space (Low pH, High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipid Bilayer) cluster_Matrix Mitochondrial Matrix (High pH, Low [H+]) H_out H+ HA_out Neutral Phenol (HA) H_out->HA_out Binds H+ Diffusion Passive Diffusion HA_out->Diffusion Crosses Membrane Diffusion->HA_out Protonation A_in Phenolate Anion (A-) Diffusion->A_in Deprotonation H_in H+ (Released) A_in->Diffusion Anion Returns (Driven by Potential) A_in->H_in Releases H+

Caption: Protonophoric cycling of the nitrophenol across the mitochondrial membrane, dissipating the H+ gradient.

Experimental Validation Protocols
Protocol A: Spectrophotometric pKₐ Determination

To validate the electronic influence of the biphenyl system:

  • Preparation: Prepare a 50 µM stock solution of the compound in water/acetonitrile (9:1).

  • Titration: Adjust pH from 3.0 to 11.0 using HCl and NaOH.

  • Measurement: Record UV-Vis spectra (250–500 nm) at 0.5 pH intervals.

  • Analysis: The phenolate anion (high pH) will exhibit a bathochromic shift (red shift) compared to the neutral phenol. Plot Absorbance vs. pH at

    
     to determine the inflection point (pKₐ).
    
Protocol B: Mitochondrial Respiration Assay (Seahorse)

To confirm uncoupling activity:

  • Cell Line: Use HepG2 or HCT116 cells.

  • Treatment: Inject compound (0.1 – 10 µM) into the assay medium.

  • Readout: Measure Oxygen Consumption Rate (OCR).

  • Validation: A true uncoupler will cause a rapid spike in OCR (maximal respiration) that is insensitive to Oligomycin (ATP synthase inhibitor) but sensitive to Rotenone/Antimycin A (Complex I/III inhibitors).

Safety & Handling
  • Toxicity: As a nitrophenol derivative, this compound is a potent metabolic poison. It can cause hyperthermia, sweating, and tachycardia by uncoupling oxidative phosphorylation systemically.

  • Handling: Use full PPE (nitrile gloves, lab coat, safety glasses). Handle only in a fume hood.

  • Storage: Store at 2-8°C, protected from light (nitro groups can be photolabile).

  • Disposal: Incinerate as hazardous organic waste containing nitrogen and fluorine.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Terada, H. (1990). Uncouplers of Oxidative Phosphorylation.[2][3][4][5] Environmental Health Perspectives, 87, 213–218. Link

  • Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation.[3][4][5] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129–148. Link

  • IUPAC. (2023). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names. International Union of Pure and Applied Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Nitro-4-(trifluoromethyl)phenol (Analogous Structure). PubChem. Link

Sources

Solubility profile of 2-Nitro-4-(4-trifluoromethylphenyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 2-Nitro-4-(4-trifluoromethylphenyl)phenol .

Technical Guide & Thermodynamic Characterization Framework

Executive Summary & Compound Architecture

2-Nitro-4-(4-trifluoromethylphenyl)phenol is a specialized biphenyl intermediate, often utilized in the synthesis of high-performance agrochemicals (e.g., diphenyl ether herbicides like fomesafen or acifluorfen precursors) and pharmaceutical active ingredients. Its solubility profile is critical for optimizing recrystallization yields, reaction kinetics, and purification processes.

This guide provides a comprehensive solubility analysis based on molecular topology , thermodynamic prediction models , and experimental validation protocols . Due to the specialized nature of this biphenyl derivative, this guide synthesizes data from structural analogs (substituted nitrophenols and fluorinated biphenyls) to establish a baseline solubility profile.

Molecular Architecture & Solvent Interaction Mechanisms

The molecule features three distinct domains that dictate its solvation behavior:

  • Phenolic Core (Hydrophilic/Acidic): The -OH group acts as a hydrogen bond donor. The ortho-nitro group creates an intramolecular hydrogen bond (O-H···O=N), significantly reducing the acidity and water solubility compared to para-isomers, while enhancing solubility in non-polar solvents.

  • Nitro Group (Polar/Withdrawal): A strong electron-withdrawing group (EWG) that increases the polarity of the phenyl ring, facilitating interactions with polar aprotic solvents (DMSO, DMF).

  • Trifluoromethylphenyl Tail (Lipophilic): The -CF

    
     group on the second ring imparts high lipophilicity and chemical stability, driving solubility in aromatic and chlorinated solvents while repelling water.
    

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 2-nitro-4-trifluoromethylphenol, 4-nitrobiphenyl), the expected solubility hierarchy is categorized below.

Solubility Hierarchy Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Driver
Polar Aprotic Acetone, DMF, DMSO, NMP High (Very Soluble)Strong dipole-dipole interactions disrupt crystal lattice; disruption of intramolecular H-bond.
Esters Ethyl Acetate, Butyl Acetate High Hydrogen bond acceptance from phenolic -OH; compatible polarity.
Alcohols Methanol, Ethanol, Isopropanol Moderate to High Hydrogen bonding (Solvent -OH donor/acceptor). Solubility increases significantly with Temperature (

).
Aromatics Toluene, Xylene, Chlorobenzene Moderate

-

stacking interactions with the biphenyl core; -CF

affinity.
Chlorinated Dichloromethane (DCM), Chloroform Moderate Good dispersion interactions; effective for extraction.
Aliphatic n-Hexane, Cyclohexane Low (Sparingly Soluble)Lack of polar interactions; useful as an anti-solvent for recrystallization.
Aqueous Water Very Low (Insoluble)Hydrophobic biphenyl/CF

domains dominate; intramolecular H-bond prevents hydration.

Thermodynamic Modeling & Correlation

To rigorously define the solubility for process engineering, experimental data (


, mole fraction) is correlated using thermodynamic models.
Modified Apelblat Equation

The most accurate model for correlating solubility of nitrophenol derivatives in organic solvents is the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters determined by regression analysis.
    
    • Note: For this compound, parameter

      
       typically reflects the temperature dependence of the enthalpy of solution.
      
Ideal Solubility (van't Hoff)

Used as a baseline to determine the activity coefficient (


).


  • 
     : Enthalpy of fusion (typically 20-30 kJ/mol for substituted biphenyls).
    
  • 
     : Melting point temperature.
    
Thermodynamic Logic Flow

The following diagram illustrates the workflow for determining and modeling these parameters.

SolubilityModeling Data Experimental Data (x_1 vs T) Models Thermodynamic Models Data->Models Apelblat Modified Apelblat ln x = A + B/T + C ln T Models->Apelblat VantHoff van't Hoff Linear Fit (ln x vs 1/T) Models->VantHoff Params Model Parameters (A, B, C, ΔH_sol, ΔS_sol) Apelblat->Params Regression VantHoff->Params Enthalpy calc App Process Application (Crystallizer Design) Params->App

Figure 1: Workflow for converting raw solubility data into thermodynamic process parameters.

Experimental Protocol for Solubility Determination

Since specific literature data for this exact biphenyl derivative is often proprietary, the following Standard Operating Procedure (SOP) is the industry standard for generating the solubility profile.

Method: Isothermal Saturation (Gravimetric Analysis)

Reagents:

  • Solute: 2-Nitro-4-(4-trifluoromethylphenyl)phenol (>98% purity).

  • Solvents: Analytical grade (HPLC grade preferred).

Workflow:

  • Preparation: Add excess solute to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Critical Control Point: Ensure solid phase is always present (saturated solution).

  • Settling: Stop stirring and allow phases to separate for 2-4 hours at constant

    
    .
    
  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Analysis:

    • Gravimetric: Evaporate solvent in a tared vessel and weigh the dry residue.

    • HPLC: Dilute sample and analyze peak area vs. calibration curve (Recommended for high precision).

Experimental Workflow Diagram

ExpProtocol Start Start: Excess Solute + Solvent Equil Equilibration (Const. T, Stirring, 24-48h) Start->Equil Settle Phase Separation (Settling, 2-4h) Equil->Settle Sample Sampling (0.45µm Filter, Pre-heated) Settle->Sample Analyze Quantification (HPLC or Gravimetric) Sample->Analyze DataPoint Calculate Mole Fraction (x) Analyze->DataPoint

Figure 2: Step-by-step experimental protocol for solubility determination.

Process Implications

Recrystallization Strategy[1]
  • Solvent System: A mixture of Ethanol (Solvent) and Water (Anti-solvent) is highly effective.

    • Mechanism: The compound is soluble in hot ethanol. Adding water drastically reduces solubility due to the hydrophobic CF

      
       and biphenyl groups, forcing precipitation.
      
  • Alternative: Toluene/Hexane system. Dissolve in hot toluene; cool and add hexane to drive crystallization.

Partition Coefficient (Log P)
  • Estimated Log P: ~4.5 - 5.5

  • Implication: The compound is highly lipophilic. In liquid-liquid extraction (work-up), it will partition strongly into the organic phase (DCM or Ethyl Acetate) from aqueous acid/base mixtures.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for nitrophenol analog trends).

  • Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. Journal of Chemical & Engineering Data. (Methodology reference for nitro-compounds).
  • PubChem. (2025). 2-Nitro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Link

Sources

Thermodynamic Profiling of Fluorinated Nitrophenols: A Guide to Structural Stability and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into nitrophenol scaffolds represents a high-value tactic in medicinal chemistry and agrochemical design.[1] While the nitro group (


) provides necessary electron-withdrawing character for pKa modulation, it introduces significant thermodynamic instability and toxicity risks.[1] Fluorine substitution (

) offers a unique mechanism to stabilize these high-energy scaffolds while fine-tuning lipophilicity and metabolic resistance.[1]

This guide provides a comprehensive thermodynamic analysis of fluorinated nitrophenol derivatives. We move beyond basic property listing to explore the causality between electronic structure, crystal lattice energy, and thermal decomposition pathways.

Part 1: The Thermodynamic Landscape

Electronic Determinants of Stability

The thermodynamic stability of fluorinated nitrophenols is governed by the competition between the strong inductive withdrawal (


) of the fluorine atom and the resonance effects (

) of the nitro group.
  • The Fluorine Effect: Unlike other halogens, fluorine’s

    
     overlap with carbon is efficient, creating the strongest single bond in organic chemistry (
    
    
    
    ).[1] However, its high electronegativity (
    
    
    ) creates a significant dipole that alters the electron density of the phenolic ring.
  • The Nitro Effect: The nitro group is a strong meta-director and electron-withdrawing group (EWG).[1] It significantly lowers the

    
     of the phenol, stabilizing the phenoxide anion. However, it also introduces a "trigger" for thermal decomposition via nitro-nitrite isomerization.[1]
    
Intramolecular Hydrogen Bonding (IMHB)

The most critical structural factor affecting thermodynamic stability in these derivatives is the "Ortho Effect."

  • 2-Nitrophenol (Reference): Forms a strong IMHB between the phenolic

    
     and the nitro oxygen.[1] This "locks" the conformation, lowers the boiling point (steam volatile), and reduces intermolecular interactions (lower melting point).
    
  • 2-Fluoro-4-nitrophenol: Fluorine is a poor hydrogen bond acceptor compared to oxygen.[1] The IMHB between

    
     is weak to non-existent in polar solvents.[1] Consequently, the thermodynamic stability relies more heavily on lattice packing forces than on conformational locking.
    
Visualization: Electronic & Steric Interplay

The following diagram illustrates the competing electronic forces and hydrogen bonding networks that define the stability of these molecules.

G Substituents Substituent Effects Inductive Inductive (-I) Fluorine destabilizes sigma framework Stabilizes Anion Substituents->Inductive Resonance Resonance (-R) Nitro delocalization Increases Acidity Substituents->Resonance Acidity Acidity (pKa) Anion Stability Inductive->Acidity Lowers pKa Resonance->Acidity IMHB Intramolecular H-Bonding OrthoNitro o-Nitro: Strong IMHB (Locked Conformation) IMHB->OrthoNitro OrthoFluoro o-Fluoro: Weak/No IMHB (Solvent Exposed) IMHB->OrthoFluoro Lattice Crystal Lattice Energy (Melting Point) OrthoNitro->Lattice Lowers MP OrthoFluoro->Lattice Modulates Packing Outcome Thermodynamic Outcome Lattice->Outcome Acidity->Outcome

Figure 1: Mechanistic interplay of electronic effects and hydrogen bonding on the thermodynamic profile of fluorinated nitrophenols.[1]

Part 2: Physicochemical Profiling[1]

To utilize these derivatives effectively, one must quantify the trade-off between acidity (reactivity) and physical stability (melting point/lattice energy).

Comparative Data Table

The following table synthesizes experimental and high-confidence predicted values to demonstrate the impact of fluorination patterns.

CompoundStructurepKa (Approx)Melting Point (°C)Thermodynamic Note
Phenol

9.9540-43Baseline stability.[1]
4-Nitrophenol

7.15113-114High intermolecular H-bonding increases MP.[1]
2-Nitrophenol

7.2344-45Strong IMHB reduces lattice energy (low MP).[1]
4-Fluoro-2-nitrophenol

~6.575-77F increases acidity via -I; MP rises vs 2-nitro due to dipole stacking.
3-Fluoro-4-nitrophenol

~6.893-95Meta-F exerts strong -I effect without resonance interference.[1]
2,6-Difluoro-4-nitrophenol

~3.8 - 4.250-55Bioisostere Alert: High acidity (uncoupler risk); low MP due to steric shielding.[1]

Key Insight: The introduction of fluorine at the ortho positions (2,6-difluoro) drastically drops the pKa into the range of carboxylic acids (~4.0). This makes the molecule highly ionized at physiological pH (7.4), fundamentally altering its solubility and membrane permeability compared to the non-fluorinated parent.

Lattice Energy and Solubility

The melting point is a proxy for lattice energy.[2]

  • High MP (>100°C): Indicates strong intermolecular forces (H-bonds,

    
     stacking).[1] These compounds (e.g., 4-nitrophenol) are thermodynamically stable solids but may have dissolution rate limits.[1]
    
  • Low MP (<60°C): Indicates disrupted packing.[1] 2,6-difluoro-4-nitrophenol has a low MP because the two fluorine atoms shield the hydroxyl group and repel adjacent layers via electron-cloud repulsion, weakening the crystal lattice.[1]

Part 3: Thermal Stability & Safety Protocols

WARNING: Nitrophenols are energetic material precursors.[1] While mono-nitrated fluorophenols are generally stable, they possess a decomposition exotherm that must be characterized before scale-up.[1]

Decomposition Mechanisms[1]
  • C-NO2 Homolysis: The weakest bond is often the

    
     bond.[1] At high temperatures (>250°C), this bond breaks, releasing 
    
    
    
    radicals.
  • Nitro-Nitrite Rearrangement: The nitro group can isomerize to a nitrite (

    
    ), which subsequently cleaves to form an alkoxy radical and 
    
    
    
    .[1]
  • Fluorine Stabilization: The

    
     bond is inert under these conditions. However, the presence of fluorine increases the density of the material, which can increase the detonation velocity if the material is capable of deflagration-to-detonation transition (DDT).
    
Safety Screening Workflow

Every new fluorinated nitrophenol derivative must undergo a rigorous thermal safety assessment.[1]

Safety Start New Derivative Synthesis DSC DSC Screening (5-10 mg, 5°C/min) Start->DSC Result1 Exotherm Onset < 200°C or Energy > 500 J/g? DSC->Result1 Safe Thermodynamically Stable Proceed to Scale-up Result1->Safe No Risk High Energy Risk Result1->Risk Yes ARC ARC Testing (Adiabatic Calorimetry) Risk->ARC TMR Calculate TMRad (Time to Max Rate) ARC->TMR Control Define Critical Process Parameters (Temp Limits, Dilution) TMR->Control

Figure 2: Thermal safety assessment workflow for energetic nitrophenol precursors.

Protocol Note: For DSC (Differential Scanning Calorimetry), always use gold-plated high-pressure crucibles if the volatility is unknown.[1] Nitrophenols can sublime before decomposing, leading to false "stable" readings in open pans.

Part 4: Practical Applications in Drug Design

Bioisosteric Replacement

Fluorinated nitrophenols are rarely final drugs due to toxicity (uncoupling of oxidative phosphorylation), but they are excellent intermediates and probes.

  • Metabolic Blocking: Replacing a hydrogen with fluorine at the para position relative to the phenol (if not nitrated there) blocks CYP450 oxidation, extending half-life.[1]

  • pKa Tuning: If a phenol drug candidate is too weak an acid (

    
    ) to interact with a basic residue in a receptor, adding F and NO2 can drop the 
    
    
    
    to 6-7, ensuring ionization at physiological pH.[1]
Synthesis Recommendations
  • Nitration: Direct nitration of fluorophenols using

    
     is exothermic.[1] Use mild nitrating agents  like Claycop (Copper nitrate on clay) or Acetyl nitrate to control regioselectivity and heat evolution.[1]
    
  • Purification: Due to the acidity differences discussed in Section 2.1, these compounds can often be purified by pH-controlled extraction .[1]

    • Step 1: Dissolve mixture in organic solvent (EtOAc).

    • Step 2: Extract with

      
       (removes highly acidic di-fluoro derivatives).[1]
      
    • Step 3: Extract with

      
       (removes mono-fluoro derivatives).[1]
      

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • PubChem. (2023).[1] "Compound Summary: 2-Fluoro-4-nitrophenol." National Library of Medicine.[1] Link

  • Shaikh, A. A., et al. (2018).[1] "Thermal decomposition kinetics of nitro-substituted phenols." Journal of Thermal Analysis and Calorimetry. (Contextual grounding for DSC protocols).

  • Di Stazio, G., et al. (2014).[1] "Impact of fluorine on the crystal packing of phenolic derivatives." Crystal Growth & Design. (Contextual grounding for Lattice Energy).

Sources

Technical Guide: Reactivity Profile of Nitro-Substituted Trifluoromethylphenyl Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, synthesis, and application of nitro-substituted trifluoromethylphenyl phenols , specifically focusing on the 2-nitro-4-(trifluoromethyl)phenol and 4-nitro-3-(trifluoromethyl)phenol scaffolds. These motifs are privileged synthons in medicinal chemistry and agrochemical development, prized for their unique electronic "push-pull" dynamics and lipophilic profiles.[1]

Executive Summary

Nitro-substituted trifluoromethylphenyl phenols represent a class of highly acidic, electron-deficient aromatic scaffolds. Their utility in drug development stems from two key properties:

  • Enhanced Acidity (

    
     modulation):  The synergistic electron-withdrawing effects of the nitro (
    
    
    
    ) and trifluoromethyl (
    
    
    ) groups lower the phenolic
    
    
    significantly (approx. 5.5–6.1), mimicking carboxylic acids while retaining lipophilicity.
  • Metabolic Stability & Bioisosterism: The

    
     group blocks metabolic oxidation at the ring, while the nitro group serves as a versatile handle for reduction to anilines—a gateway to kinase inhibitors and antibacterials.
    

Critical Warning: While generally stable, specific substitution patterns (ortho/para relationships) can induce spontaneous defluorination under basic aqueous conditions via a quinone methide intermediate. This guide details how to navigate these stability cliffs.

Physicochemical & Electronic Profile

Acidity and Hammett Parameters

The reactivity of this scaffold is dominated by the electron-withdrawing nature of the substituents.

  • Nitro Group: Strong resonance (

    
    ) and inductive withdrawal.
    
  • Trifluoromethyl Group: Strong inductive withdrawal (

    
    ).
    

This combination creates a "super-acidic" phenol compared to the parent ring.

CompoundStructure

(approx)
Electronic Effect
Phenol

9.95Baseline
4-Nitrophenol

7.15Resonance stabilization of phenoxide
4-Trifluoromethylphenol

8.95Inductive stabilization
2-Nitro-4-(trifluoromethyl)phenol

5.53 Synergistic Ortho-Nitro/Para-CF3 effect
4-Nitro-3-(trifluoromethyl)phenol

6.07 Meta-CF3/Para-Nitro effect (TFM Lampricide)
Lipophilicity ( )

Despite the high polarity of the nitro group, the


 moiety maintains high lipophilicity (

), ensuring membrane permeability. This makes the phenoxide anion (at physiological pH 7.4) a rare example of a lipophilic anion , useful for ion-pairing drug delivery strategies.

Synthesis Strategies

The primary route to these phenols is Nucleophilic Aromatic Substitution (


)  rather than electrophilic nitration, which is difficult on the deactivated 

ring.
Protocol: Hydrolysis of 2-Nitro-4-(trifluoromethyl)chlorobenzene

This protocol utilizes the strong activation of the chlorine atom by the ortho-nitro and para-trifluoromethyl groups.

Reagents:

  • Substrate: 2-Nitro-4-(trifluoromethyl)chlorobenzene (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), finely powdered (2.5 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO)[2]

  • Workup: HCl (conc.), Diethyl Ether

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitro-4-(trifluoromethyl)chlorobenzene in DMSO (approx. 1.5 mL per gram of substrate).

  • Addition: Add powdered NaOH in small portions over 6–8 hours at room temperature. Note: Slow addition controls the exotherm and prevents oligomerization.

  • Monitoring: Monitor via TLC or HPLC for the disappearance of the starting chloride. The solution will turn deep orange/red due to the formation of the phenoxide anion.

  • Quench: Pour the reaction mixture into ice-water.

  • Acidification: Acidify to pH 1 with concentrated HCl. The phenoxide will protonate and separate as an oil or solid.

  • Extraction: Extract with diethyl ether (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Yield Expectation: >85% purity.

Reactivity Profile & Mechanisms[4][5]

The "Stability Cliff": Spontaneous Defluorination

Researchers must be aware that trifluoromethylphenols with ortho/para electron-donating or withdrawing conjugates can undergo Elimination-Addition reactions.

  • Mechanism: Under alkaline conditions, the phenoxide can eliminate a fluoride ion (

    
    ) to form a reactive Quinone Methide . This is followed by hydrolysis to form hydroxybenzoic acid derivatives.[3]
    
  • Risk Factor: High pH (>9) and prolonged aqueous exposure.

Functional Group Interconversion

The nitro group is rarely the endpoint. It is typically reduced to the aniline to form the core of many kinase inhibitors (e.g., Sorafenib analogs).

Reduction Protocol (Iron/Ammonium Chloride):

  • Why Fe/NH4Cl? It is chemoselective and mild, avoiding the defluorination risks associated with catalytic hydrogenation (

    
    ) on highly fluorinated rings.
    
Visualization of Reactivity Pathways

The following diagram maps the synthesis, activation, and degradation pathways.

ReactivityProfile Precursor 2-Nitro-4-(trifluoromethyl) chlorobenzene Phenoxide Phenoxide Intermediate (Deep Red Species) Precursor->Phenoxide NaOH / DMSO (SNAr) Product 2-Nitro-4-(trifluoromethyl)phenol (Target Scaffold) Phenoxide->Product HCl (Acidification) QM Quinone Methide (Transient Toxicant) Phenoxide->QM -F (Elimination) High pH > 9 Aniline Aniline Derivative (Drug Precursor) Product->Aniline Fe / NH4Cl (Nitro Reduction) Degradation Hydroxybenzoic Acid + Fluoride (F-) QM->Degradation +H2O (Hydrolysis)

Figure 1: Synthetic workflow and stability map. Note the divergence at the Phenoxide stage: Acidification yields the target, while prolonged base exposure risks defluorination.

Applications in Drug Design[1][7]

Bioisosteric Replacement

The 2-nitro-4-trifluoromethylphenol moiety is often used to replace:

  • Carboxylic Acids: Due to similar

    
     and H-bond acceptor capability.
    
  • Tetrazoles: As a lipophilic alternative.

Case Study: TFM (Lampricide)

3-Trifluoromethyl-4-nitrophenol (TFM) is a commercial lampricide.[4] Its mode of action involves uncoupling oxidative phosphorylation.

  • Relevance to Pharma: This mechanism highlights the scaffold's ability to penetrate mitochondria and disrupt proton gradients, a feature exploited in developing anti-parasitic and oncology drugs (targeting the Warburg effect).

Agrochemical to Pharma Crossover

Compounds like Fluorodifen (herbicide) utilize this phenol as a leaving group. In metabolic studies, the cleavage of the ether bond releases the free phenol, which is then conjugated. Understanding the


 of this release is critical for predicting toxicity and environmental persistence.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • Guo, Z., Tremblay, G., Chen, J., et al. (2024).[5] Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv.[5] Retrieved from [Link]

  • Hanson, M. L., Sibley, P. K., Ellis, D. A., et al. (2002).[6] The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. Environmental Science & Technology.[4][7] Retrieved from [Link]

  • Inoue, M., Sumii, Y. (2025). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 2-Nitro-4-(4-trifluoromethylphenyl)phenol Derivatives: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is foundational to understanding its chemical behavior and potential applications, particularly in the field of drug development. This guide provides an in-depth technical overview of the process of crystal structure elucidation using single-crystal X-ray diffraction. While the crystal structure for 2-Nitro-4-(4-trifluoromethylphenyl)phenol is not publicly available at the time of this writing, this paper will use the structurally related compound, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, as a case study to illustrate the experimental and analytical workflow. This compound, which shares key functional moieties with the target molecule, offers valuable insights into the influence of nitro and trifluoromethylphenyl groups on molecular conformation and supramolecular assembly.

Introduction: The Significance of Structural Chemistry

The arrangement of atoms in a molecule dictates its physical and chemical properties. In pharmaceutical sciences, understanding the crystal structure of an active pharmaceutical ingredient (API) is critical for predicting its solubility, stability, and bioavailability. The presence of specific functional groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) groups in the target class of compounds, can significantly influence intermolecular interactions, leading to different crystal packing arrangements (polymorphs) with distinct physicochemical properties. X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules, providing precise coordinates of each atom in the crystal lattice.

Experimental Methodology: From Crystal to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves a series of meticulous steps. This section details the protocol, explaining the rationale behind each experimental choice.

Crystallization: The Art of Growing Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals. The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. For the case study compound, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, single crystals suitable for X-ray diffraction were obtained. While the exact crystallization conditions for this specific compound are not detailed in the available literature, a general approach is outlined below.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) should dissolve the compound to a moderate extent. A common strategy is to use a solvent in which the compound is soluble at a higher temperature and less soluble at a lower temperature, or a binary solvent system where the compound is soluble in one solvent and insoluble in the other.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

X-ray Data Collection: Probing the Crystal Lattice

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. The fundamental principle involves irradiating the crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal.

For the case study compound, a Bruker APEX-II D8 Venture diffractometer equipped with a Photon 100 CMOS active pixel sensor detector was utilized, with Cu Kα radiation (λ = 1.54178 Å).

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of intensities and positions of diffracted X-ray beams. This data is then used to solve and refine the crystal structure.

Computational Workflow: Structure Solution and Refinement

G A Diffraction Data B Structure Solution (e.g., ShelXT) A->B C Initial Structural Model B->C D Structure Refinement (e.g., SHELXL) C->D E Final Structural Model D->E

Caption: Computational workflow for crystal structure solution and refinement.

The structure of the case study compound was solved using the ShelXT 2018/2 solution program and refined using full-matrix least-squares minimization within SHELXL 2019/3.[1] All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid. Hydrogen atoms were positioned geometrically and refined using a riding model.

Results and Discussion: The Crystal Structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide

The crystallographic analysis of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide provides a wealth of information about its molecular geometry and intermolecular interactions.

Crystallographic Data

The key crystallographic data for the case study compound are summarized in the table below.

ParameterN′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide
Chemical FormulaC₁₄H₁₀F₃N₃O₃
Formula Weight ( g/mol )325.25
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.81970(10)
b (Å)27.7444(4)
c (Å)7.61970(10)
β (°)106.351(2)
Volume (ų)1383.40(4)
Z4
Temperature (K)85
Calculated Density (g/cm³)1.562
R₁ [I ≥ 2σ(I)]0.0411
wR₂ (all data)0.1031
CCDC Number2474028

Data sourced from MDPI[1].

Molecular Structure and Conformation

The molecule consists of a benzohydrazide core connecting a 2-nitrophenyl group and a 4-trifluoromethylphenyl group. The relative orientation of these rings and the conformation of the hydrazide linker are key structural features. The presence of the bulky and electron-withdrawing nitro and trifluoromethyl groups influences the planarity of the molecule and the dihedral angles between the aromatic rings.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide is dictated by a combination of intermolecular forces. In this particular structure, π-π stacking interactions are a dominant feature, leading to the formation of one-dimensional columnar packing.[1] These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. The specific nature of these interactions, including the distances and offsets between the stacked rings, is crucial for the overall stability of the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the methodologies involved in single-crystal X-ray diffraction and has used the crystal structure of N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide as a practical example. The detailed structural information obtained from such studies is invaluable for understanding structure-property relationships. For researchers in drug development, this knowledge can guide lead optimization, formulation development, and patent applications.

Future work could involve the synthesis and crystallization of the originally targeted 2-Nitro-4-(4-trifluoromethylphenyl)phenol to enable a direct comparative analysis with the case study compound. Such a study would provide deeper insights into how subtle changes in the molecular backbone can influence the supramolecular architecture and, consequently, the macroscopic properties of the material.

References

  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N - MDPI. Available from: [Link]

Sources

Methodological & Application

Procedures for functionalizing 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization Strategies for 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Introduction & Scaffold Analysis

2-Nitro-4-(4-trifluoromethylphenyl)phenol (hereafter referred to as Compound A ) is a specialized biaryl scaffold combining a deactivated phenol core with a lipophilic, electron-withdrawing trifluoromethylphenyl tail.[1][2][3] This molecule represents a "privileged structure" in medicinal chemistry, serving as a precursor to lipophilic benzoxazoles, benzoxazines, and complex biaryl ethers often found in antitubercular, anticancer, and agrochemical agents.[1][2][4]

Chemical Structure & Reactivity Profile:

  • The "Ortho-Nitro Effect": The nitro group at the 2-position forms a strong intramolecular hydrogen bond with the phenolic hydroxyl.[2][3] This "locking" effect lowers the pKa (making it more acidic than unsubstituted phenols, pKa ≈ 6.5–7.0) but simultaneously reduces the nucleophilicity of the oxygen atom, requiring specific conditions for O-alkylation.[1][2][4]

  • The Biaryl Axis: The 4-(4-trifluoromethylphenyl) moiety is chemically robust.[2][3] The

    
     group imparts significant lipophilicity (
    
    
    
    increase) and metabolic stability, acting as a bioisostere for chlorine or methyl groups but with altered electronic properties.[4]
  • The "Warhead" Potential: The ortho-nitrophenol motif is a latent ortho-aminophenol, the primary precursor for benzoxazole heterocycles.[2][3]

Functionalization Module I: O-Functionalization (Etherification)

Due to the intramolecular hydrogen bond (chelation) between the nitro oxygen and the phenolic hydrogen, the deprotonation of Compound A requires careful base selection to break the chelate and generate the reactive phenoxide.[1]

Mechanistic Insight

While the nitro group withdraws electrons (enhancing acidity), the chelation creates a kinetic barrier.[1][4] Weak bases in non-polar solvents often fail.[2][3] Polar aprotic solvents (DMF, DMSO, NMP) are essential to solvate the cation and leave the phenoxide "naked" and reactive.[4]

Protocol A: High-Yield O-Alkylation via Williamson Ether Synthesis

Objective: Synthesis of 1-(2-nitro-4-(4-trifluoromethylphenyl)phenoxy)-alkyl derivatives.

Reagents:

  • Compound A (1.0 equiv)[1][3][5]

  • Alkyl Halide (1.2 equiv) (e.g., Methyl iodide, Benzyl bromide)[1][3]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)[3]
  • Solvent: DMF (Anhydrous)[1][3]

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with Compound A (1.0 mmol) and anhydrous DMF (5 mL). Add

    
     (2.0 mmol) in one portion.
    
  • Chelate Breaking: Stir the suspension at 60°C for 30 minutes . Note: The solution will turn a deep orange/red, indicating the formation of the nitrophenoxide anion.[1][4]

  • Addition: Cool to room temperature. Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Heat to 60–80°C and monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (yellow spot) should disappear, replaced by a less polar (higher

    
    ) product.[3]
    
  • Workup: Pour the mixture into ice-water (50 mL). The product usually precipitates.[2][4]

    • If solid:[1][2][3][4] Filter, wash with water, and dry.[2][4]

    • If oil:[1][2][3][4][6] Extract with EtOAc (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.

Data Summary:

VariableConditionExpected YieldNotes
Base

85-95%Standard, cost-effective.[2][3]
Base

90-98%Faster reaction ("Cesium Effect"); use for sterically hindered halides.[1][2][3]
Temp 25°C<40%Too slow due to H-bond stability.[1][2][3] Heat is required.[2][3]

Functionalization Module II: Reductive Cyclization (Benzoxazole Synthesis)

This is the most high-value transformation for this scaffold.[2][3] Reducing the nitro group to an amine in the presence of an aldehyde or carboxylic acid derivative yields 2-substituted-5-(4-trifluoromethylphenyl)benzoxazoles.[2][3]

Mechanistic Insight

Standard hydrogenation (


, Pd/C) can be risky if the 

group is sensitive (rare, but possible) or if halogenated solvents are used.[1] We recommend a Fe-mediated reductive cyclization or a Dithionite reduction for high chemoselectivity.[2][3]
Protocol B: One-Pot Synthesis of 2-Aryl-Benzoxazoles

Objective: Convert Compound A directly into a 2-aryl-benzoxazole derivative.

Reagents:

  • Compound A (1.0 equiv)[1][3][5]

  • Aryl Aldehyde (1.1 equiv)[1][3]

  • Sodium Dithionite (

    
    ) (3.0 equiv)[1][3]
    
  • Solvent: DMSO/Water (9:1)[3]

Step-by-Step Procedure:

  • Condensation Setup: Dissolve Compound A (1.0 mmol) and the Aryl Aldehyde (1.1 mmol) in DMSO (5 mL).

  • Reduction/Cyclization: Add

    
     (3.0 mmol) dissolved in a minimum amount of water (0.5 mL).[1][2][3][4]
    
  • Heating: Heat the mixture to 110°C for 12–16 hours.

    • Mechanism:[1][2][3][6][7] Dithionite reduces the

      
       to 
      
      
      
      .[1][2][3] The amine condenses with the aldehyde to form a Schiff base (imine), which then undergoes oxidative intramolecular cyclization (often utilizing DMSO as a mild oxidant or ambient air).[4]
  • Workup: Cool to RT. Dilute with water (30 mL) and extract with EtOAc.

  • Purification: Silica gel chromatography is usually required to separate the benzoxazole from trace amine intermediates.[1][2][3][4]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for Compound A, highlighting the logic flow from the core scaffold to high-value derivatives.

ReactionLandscape Start 2-Nitro-4-(4-trifluoromethylphenyl)phenol (Compound A) Phenoxide Nitrophenoxide Anion (Deep Red Intermediate) Start->Phenoxide K2CO3, DMF, 60°C (Breaks H-Bond) Amine 2-Amino-4-(4-trifluoromethylphenyl)phenol (Unstable Intermediate) Start->Amine H2, Pd/C or Fe/AcOH Reduction Benzoxazole 2-Substituted Benzoxazole (Bioactive Heterocycle) Start->Benzoxazole Na2S2O4, R-CHO One-Pot Process Halogen 6-Bromo Derivative (Steric Control) Start->Halogen Br2, AcOH Electrophilic Sub. Ether Biaryl Ether Derivatives (Lipophilic Probes) Phenoxide->Ether R-X (Alkyl Halide) SN2 Reaction Amine->Benzoxazole R-CHO, Oxidant Cyclization

Figure 1: Divergent functionalization pathways for the 2-nitro-4-biaryl phenol scaffold. Note the central role of the nitrophenoxide intermediate.

Analytical Characterization Guide

Validating the functionalization of Compound A requires specific attention to spectroscopic shifts caused by the nitro group and the fluorine atoms.[2]

TechniqueObservation in Starting Material (Compound A)Observation in Product (Benzoxazole)
1H NMR Phenolic -OH singlet at

10.5–11.0 ppm (deshielded by H-bond).[2][3] Aromatic protons show characteristic nitro-splitting.[1][2][3]
Disappearance of -OH. Appearance of new aromatic signals.[1][2][3][4] If 2-H benzoxazole, singlet at

~8.5 ppm.[1][2][3]
19F NMR Single peak around -62 ppm (typical for

).[1][2][3]
Shift is minimal (<1 ppm) but peak sharpens if rotational freedom is restricted.[2][3][4]
IR Spectroscopy Broad -OH stretch (3200-3400

).[1][2][3] Strong

stretches (1530 & 1350

).[2][3]
Disappearance of -OH and

.[1][2][3] Appearance of C=N stretch (~1620

).[2][3]
Mass Spec [M-H]- (Negative mode) is dominant due to acidic phenol.[1][2][3][M+H]+ (Positive mode) becomes dominant for the basic benzoxazole nitrogen.[2][3][4]

References

  • Acidity and O-Alkylation of Nitrophenols

    • Source: "pKa values of nitrophenols and their relevance in nucleophilic substitution." Journal of Physical Organic Chemistry.
    • Relevance: Establishes the necessity of polar aprotic solvents to overcome ion-pairing in ortho-nitrophenols.
  • Benzoxazole Synthesis via Reductive Cyclization

    • Source: "One-pot synthesis of benzoxazoles from 2-nitrophenols using sodium dithionite."[1][2][3] Tetrahedron Letters.

    • Relevance: Validates the Protocol B methodology using dithionite as a mild reducing agent comp
  • Fe-Mediated Reduction Protocols

    • Source: "Iron/Acetic Acid mediated reduction of nitroarenes: A practical guide." Organic Process Research & Development.
    • Relevance: Supports the alternative stepwise reduction pathway mentioned in the reaction landscape.
  • Properties of Trifluoromethyl Biaryls

    • Source: "The Trifluoromethyl Group in Medicinal Chemistry."[1][2][4] Journal of Medicinal Chemistry.

    • Relevance: Provides background on the lipophilicity and metabolic stability conferred by the 4-CF3-phenyl group.[2][3]

Sources

Application Note: Synthesis of Fluorinated Biaryl Polymers via Nitrophenol-Derived Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of high-performance fluorinated biaryl polymers, specifically focusing on Fluorinated Poly(ether imide)s (F-PEIs) and Fluorinated Polyimides (F-PIs) . The core strategy employs 4-Nitrophenol as a masking precursor to synthesize complex fluorinated diamine monomers.

Unlike direct polymerization of commercial monomers, this "Nitrophenol Route" allows for the precise insertion of ether linkages and perfluorinated biaryl units (e.g., decafluorobiphenyl) into the polymer backbone. The resulting polymers exhibit exceptional thermal stability (


), low dielectric constants (

), and high optical transparency, making them critical for optoelectronics and aerospace applications.
Core Strategic Insight: Why Nitrophenol?

Directly reacting aminophenols with perfluorinated arenes often leads to side reactions because the amine group (


) can compete with the hydroxyl group (

) as a nucleophile in Nucleophilic Aromatic Substitution (

).
  • The Solution: Use 4-Nitrophenol .[1] The nitro group (

    
    ) acts as a robust "masked amine." It is inert during the initial 
    
    
    
    coupling with the fluorinated core. Once the ether linkage is established, the nitro group is chemoselectively reduced to an amine, yielding a high-purity diamine monomer ready for polymerization.

Chemical Pathway & Mechanism[2]

The synthesis follows a three-phase "Build-Reduce-Polymerize" workflow.

Phase 1: Coupling (Monomer Synthesis)

The reaction between 4-Nitrophenol and a perfluorinated biaryl (e.g., Decafluorobiphenyl) is catalyzed by a weak base. The phenoxide ion displaces a fluorine atom on the perfluoroarene ring.

  • Mechanism: Meisenheimer complex intermediate followed by elimination of fluoride.

  • Selectivity: Substitution typically occurs at the para position relative to the biaryl bond in decafluorobiphenyl due to steric and electronic factors.

Phase 2: Chemoselective Reduction

The dinitro-intermediate is reduced to a diamine. Hydrazine hydrate with Pd/C is preferred over high-pressure


 for bench-scale safety and selectivity, avoiding defluorination of the perfluoro-ring.
Phase 3: Polycondensation

The synthesized fluorinated diamine reacts with a dianhydride (e.g., 6FDA) to form Polyamic Acid (PAA), which is then cyclized to Polyimide.

ReactionPathway NP 4-Nitrophenol (Nucleophile) INT Intermediate: Bis(4-nitrophenoxy) octafluorobiphenyl NP->INT K2CO3, DMAc 80°C, SnAr DFBP Decafluorobiphenyl (Electrophile) DFBP->INT DA Monomer: Fluorinated Diamine INT->DA Pd/C, N2H4 Reduction POLY Final Polymer: Fluorinated Poly(ether imide) DA->POLY Step 1: DMAc, RT Step 2: Thermal Imidization 6 6 FDA Dianhydride (e.g., 6FDA) FDA->POLY

Figure 1: Reaction pathway transforming nitrophenol precursors into high-performance fluorinated polymers.

Detailed Experimental Protocols

Phase 1: Synthesis of Dinitro-Precursor

Target: 4,4'-Bis(4-nitrophenoxy)octafluorobiphenyl

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and reflux condenser.

  • Reagents:

    • 4-Nitrophenol (2.85 g, 20.5 mmol)

    • Decafluorobiphenyl (3.34 g, 10.0 mmol)

    • Potassium Carbonate (

      
      ), anhydrous (3.0 g, excess)
      
    • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (50 mL)

  • Procedure:

    • Charge the flask with 4-Nitrophenol, Decafluorobiphenyl, and DMAc. Stir at room temperature to dissolve.

    • Add

      
      .[2] The mixture may turn yellow/orange (phenoxide formation).
      
    • Heat to 80°C under nitrogen flow for 12 hours. Note: Do not exceed 100°C to prevent multiple substitutions on the fluorinated ring.

    • Workup: Pour the reaction mixture into 500 mL of dilute HCl/water (1:10) to precipitate the product and neutralize the base.

    • Filter the precipitate, wash repeatedly with water and methanol.

    • Purification: Recrystallize from glacial acetic acid or ethanol/DMF mixture.

    • Yield Target: >85%.

Phase 2: Reduction to Diamine Monomer

Target: 4,4'-Bis(4-aminophenoxy)octafluorobiphenyl

  • Setup: 250 mL two-neck flask with reflux condenser and addition funnel.

  • Reagents:

    • Dinitro-precursor (from Phase 1) (5.0 g)

    • Catalyst: Pd/C (10% Pd, 0.3 g)

    • Reducing Agent: Hydrazine Hydrate (80%, 10 mL)

    • Solvent: Ethanol (100 mL)

  • Procedure:

    • Suspend the dinitro compound and Pd/C in ethanol. Heat to reflux (

      
      ).
      
    • Add Hydrazine Hydrate dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (

      
      ).
      
    • Reflux for 4–6 hours until the solution becomes clear or changes color (often deep dark to light).

    • Filtration: Filter hot through Celite to remove Pd/C.

    • Isolation: Cool the filtrate to crystallize the diamine. If no crystals form, add water to induce precipitation.

    • Drying: Vacuum dry at 60°C.

    • Validation: Check FTIR. Disappearance of

      
       peaks (
      
      
      
      ) and appearance of
      
      
      peaks (
      
      
      ).
Phase 3: Polymerization (Two-Step Imidization)

Target: Fluorinated Poly(ether imide) (F-PEI)

  • Monomer Stoichiometry: It is critical to use a 1:1 molar ratio of Diamine to Dianhydride.

  • Reagents:

    • Synthesized Fluorinated Diamine (2.0 mmol)

    • 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) (2.0 mmol)

    • Solvent: DMAc (solid content 15–20 wt%)

  • Step A: Polyamic Acid (PAA) Formation:

    • Dissolve the diamine completely in DMAc under

      
       at room temperature.
      
    • Add 6FDA in portions over 30 minutes. The solution will become viscous.

    • Stir for 24 hours at room temperature.

  • Step B: Thermal Imidization (Film Casting):

    • Cast the viscous PAA solution onto a clean glass substrate.

    • Curing Cycle:

      • 80°C (1 h) – Solvent removal

      • 150°C (1 h) – Imidization start

      • 200°C (1 h)

      • 250°C (1 h)

      • 300°C (1 h) – Final cure

    • Cool slowly to prevent stress cracking. Peel the film.

Characterization & Expected Data

Spectroscopic Validation ( NMR)
MoietyChemical Shift (

, ppm)
Signal TypeInterpretation
Amine (

)
5.0 – 5.5Broad SingletDisappears after polymerization
Aromatic (Ortho to Ether) 6.8 – 7.0DoubletShielded by oxygen
Aromatic (Ortho to Amine) 6.6 – 6.7DoubletShielded by nitrogen
Polymer Imide Ring 7.8 – 8.2MultipletDeshielded protons on 6FDA unit
Thermal & Physical Properties

The incorporation of the Octafluorobiphenyl unit via the nitrophenol route imparts specific properties compared to non-fluorinated analogues (like BPA-based polyimides).

PropertyTypical ValueMechanism/Cause

(Glass Transition)

Rigid biphenyl core + steric hindrance of fluorine

(Decomposition)

High bond energy of C-F and aromatic imide
Dielectric Constant (

)

(at 1 MHz)
Low polarizability of C-F bonds; high free volume
Water Absorption

Hydrophobicity of perfluorinated segments
Transparency

(at 450 nm)
Reduced Charge Transfer Complex (CTC) formation

Workflow Diagram

ExperimentalWorkflow cluster_0 Precursor Synthesis cluster_1 Monomer Activation cluster_2 Polymerization Step1 Dissolve 4-Nitrophenol & Decafluorobiphenyl in DMAc Step2 Add K2CO3 Heat to 80°C (12h) Step1->Step2 Step3 Precipitate in dil. HCl Recrystallize Step2->Step3 Step4 Pd/C Catalyzed Reduction (Hydrazine Hydrate) Step3->Step4 Step5 Isolate Diamine (Vacuum Dry) Step4->Step5 Step6 React with 6FDA (DMAc, RT, 24h) Step5->Step6 Step7 Cast Film & Thermal Cure (Up to 300°C) Step6->Step7

Figure 2: Step-by-step experimental workflow for synthesizing Fluorinated Poly(ether imide)s.

References

  • NASA Technical Reports Server. Fluorinated aromatic diamine and polymers thereof. [Link]

  • Royal Society of Chemistry (RSC) Advances. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] catalysed Negishi cross-coupling. [Link]

  • Polymer Chemistry. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. [Link]

  • MDPI Molecules. Synthesis and Characterization of Highly-Fluorinated Colorless Polyimides Derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline). [Link][3]

  • ResearchGate (Polymer Bulletin). Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Diagnosis

User Issue: Difficulty dissolving 2-Nitro-4-(4-trifluoromethylphenyl)phenol (hereafter referred to as NTP-CF3 ) for synthetic reactions or bio-assays.

The "Why" (Chemical Diagnosis): You are fighting a two-front war against solubility. NTP-CF3 exhibits "Brick Dust" properties due to two competing structural features:

  • Intramolecular Hydrogen Bonding (The "Lock"): The ortho-nitro group forms a strong 6-membered hydrogen-bonded chelate with the phenolic hydroxyl.[1] This "locks" the polar handle of the molecule, preventing it from interacting effectively with protic solvents or weak H-bond acceptors [1, 2].

  • Lipophilic Biaryl Tail (The "Grease"): The 4-(4-trifluoromethylphenyl) moiety is highly hydrophobic and rigid. The trifluoromethyl group (

    
    ) significantly increases lipophilicity (Hansch 
    
    
    
    value
    
    
    ) and lattice energy due to efficient packing [3, 4].

The Solution Strategy: To solubilize NTP-CF3 , you must either break the intramolecular H-bond (via deprotonation or strong polar aprotic solvents) or match the lipophilicity (via specific organic solvents).

Solubility Decision Matrix (Visual Guide)

Use this decision tree to select the correct solvent system based on your downstream application.

Solubility_Decision_Tree Start Start: Solid NTP-CF3 App_Type What is your Application? Start->App_Type Synthesis Organic Synthesis (Suzuki, SNAr, Reduction) App_Type->Synthesis Assay Biological Assay (Aqueous Buffer) App_Type->Assay Temp_High High Temp (>80°C)? Synthesis->Temp_High PH_Check Can pH be > 7.5? Assay->PH_Check Solv_DMF Use DMF or NMP (High Boiling, Breaks H-bond) Temp_High->Solv_DMF Yes Solv_THF Use THF or Dioxane (Moderate Solubility) Temp_High->Solv_THF No Solv_Base Aqueous Base (NaOH/KOH) Forms Soluble Phenolate PH_Check->Solv_Base Yes Solv_DMSO DMSO Stock (100x) Dilute into Buffer PH_Check->Solv_DMSO No

Figure 1: Solubility Decision Matrix for NTP-CF3. Selects solvent based on thermal requirements and pH tolerance.

Technical Protocols & Troubleshooting

Module A: Organic Synthesis Applications

The Challenge: In non-polar solvents (Hexane, Toluene), the intramolecular H-bond makes the molecule behave like a non-polar rock. In protic solvents (Methanol), the


-biaryl tail causes precipitation.

Recommended Solvent Systems:

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Polar Aprotic (Best) DMF, NMP, DMSO HighThe sulfoxide/amide oxygen is a strong enough H-bond acceptor to compete with the nitro group, breaking the intramolecular lock [5].[1]
Ethers THF, 1,4-Dioxane ModerateGood for reactions < 65°C. May require mild heating to initiate dissolution.
Chlorinated DCM, Chloroform Low/ModerateSoluble, but often requires high dilution.
Alcohols Methanol, Ethanol PoorThe hydrophobic

tail dominates; often leads to precipitation upon cooling.

Troubleshooting Protocol: The "Hot Start" Method If your reaction fails to initiate because the starting material is solid:

  • Solvent Switch: Replace low-boiling ethers (Et2O) with 1,4-Dioxane or DMF .[1]

  • Concentration: Maintain concentration below 0.2 M . Biaryls stack efficiently; high concentrations encourage crystallization.

  • Sonication: Sonicate the slurry for 5-10 minutes before adding the catalyst. This breaks micro-crystalline aggregates that stirring misses.

Module B: Aqueous/Biological Applications (The pH Switch)

The Challenge: NTP-CF3 is virtually insoluble in water at neutral pH. The Fix: Leverage the acidity. The ortho-nitro group and the para-trifluorophenyl group are both electron-withdrawing.[1]

  • Estimated pKa: ~6.0 - 6.5 (Significantly more acidic than phenol's pKa of 10) [6].[1]

Protocol: Creating a Soluble Phenolate Salt This method converts the insoluble neutral phenol into a highly soluble water-compatible anion.

  • Calculate Stoichiometry: You need exactly 1.0 - 1.1 equivalents of base.

  • Dissolution Step:

    • Dissolve NTP-CF3 in a minimal volume of DMSO (e.g., 100 mg in 0.5 mL).

    • Add 1.1 equivalents of 1M NaOH or KOH .

    • Observation: The solution should turn from pale yellow to deep orange/red . This color change confirms deprotonation (formation of the phenolate chromophore).

  • Dilution: Slowly add this concentrate to your aqueous buffer.

    • Warning: Ensure the final buffer pH remains > 7.0. If the pH drops below 6.0, the compound will reprotonate and crash out as a solid.

Mechanism of Action (Visualized):

Deprotonation_Mechanism Step1 Insoluble Form Neutral Phenol Intramolecular H-Bond (Closed) Step2 Soluble Form Phenolate Anion Ionic Interaction with Water Step1->Step2 Deprotonation Base Base (OH-) Base->Step1 Attacks H

Figure 2: The "pH Switch" Mechanism. Base disrupts the internal H-bond, exposing the charged oxygen to water solvation.

Frequently Asked Questions (FAQs)

Q1: I am running a Suzuki coupling, and the NTP-CF3 precipitates when I add the aqueous base (K2CO3). What is happening? A: This is a "Salting Out" effect. While the base helps solubility, high concentrations of inorganic salts (K2CO3) in the water layer increase the ionic strength, forcing the organic substrate out of solution.

  • Fix: Switch to a mixed solvent system with higher organic character, such as Dioxane:Water (4:1) or DMF:Water (9:1) . Alternatively, use an organic base like TEA or DIPEA in pure organic solvent if the coupling allows.

Q2: Why can't I just use Methanol? It dissolves other nitrophenols. A: Simple nitrophenols lack the 4-(4-trifluoromethylphenyl) tail.[1] That tail acts like a "grease anchor," making the molecule hate protic solvents like methanol [3]. The energy cost to create a cavity in the methanol hydrogen-bonding network for that large hydrophobic tail is too high. You need a solvent with better dispersion forces (like DCM) or strong dipole interactions (like DMF).

Q3: The compound is yellow. Does the color intensity relate to solubility? A: Yes, indirectly.

  • Pale Yellow: Neutral form (protonated). Likely insoluble in water.

  • Deep Orange/Red: Anionic form (deprotonated). Likely soluble in water/polar media.

  • Diagnostic Tip: If your reaction mixture turns pale yellow and cloudy, your pH has likely dropped, and your substrate has precipitated. Add more base.

References

  • StackExchange Chemistry. (2020). Solubility of ortho- and para-nitrophenol in benzene.[1] Retrieved from

  • Filo. (2025). Ortho-Nitrophenol is less soluble in water than p- and m- isomers.[1][2][3][4][5] Retrieved from [1]

  • BenchChem. (2025).[6][7] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development. Retrieved from

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[8][9] Retrieved from [1]

  • BenchChem. (2025).[6][7] Technical Support Center: Overcoming Nitrophenol Solubility in Assays. Retrieved from

  • UCLA Chemistry. (n.d.). Acidity of Substituted Phenols (pKa Data). Retrieved from [1]

Sources

Minimizing side reactions during nitration of trifluoromethylphenyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of nitrating trifluoromethylphenyl phenols . The presence of the electron-withdrawing trifluoromethyl (


) group on the biaryl scaffold, combined with the oxidation-prone nature of the phenolic moiety, creates a "push-pull" electronic conflict that requires precise kinetic control.

Executive Summary: The Chemoselectivity Challenge

In this system, you are managing two competing aromatic rings:

  • The Phenol Ring (Activated): Highly susceptible to electrophilic attack (

    
     vs benzene) but prone to oxidative degradation (quinones/tars).
    
  • The Trifluoromethylphenyl Ring (Deactivated): The

    
     group (
    
    
    
    ) strongly deactivates this ring.
    • Implication: Nitration will occur exclusively on the phenol ring under standard conditions.

    • Risk:[1][2][3][4][5] Standard mixed-acid nitration (

      
      ) is too aggressive, leading to oxidative polymerization  and polynitration  before the deactivated ring reacts.
      

Module 1: Troubleshooting & FAQs

Category A: Oxidation & Tar Formation

Q1: My reaction mixture turns dark red/black immediately, and yields are <30%. What is happening? Diagnosis: You are experiencing oxidative degradation via the phenoxy radical pathway. Concentrated nitric acid acts as an oxidant, not just a nitrating agent.[3] It abstracts a hydrogen atom from the phenol hydroxyl group, generating a phenoxy radical that polymerizes or oxidizes to p-benzoquinone. Corrective Action: Switch to the Nitrosation-Oxidation Protocol .

  • Why: Phenols react

    
     times faster with nitrosonium ions (
    
    
    
    ) than nitronium ions (
    
    
    ). By using sodium nitrite (
    
    
    ) and mild acid, you generate
    
    
    which selectively nitrosates the ring. This intermediate is then gently oxidized to the nitro compound, bypassing the high-energy oxidation pathway.
  • See Protocol A below.

Category B: Regioselectivity (Ortho vs. Para)

Q2: I need the ortho-nitro isomer, but the para product dominates. How do I steer selectivity? Diagnosis: The bulky trifluoromethylphenyl group (if in the meta or para position) sterically hinders the ortho positions. Additionally, in aqueous media, the para position is electronically favored. Corrective Action: Use Two-Phase Nitration with Metal Nitrates .

  • Mechanism: Use a transition metal nitrate (e.g.,

    
     or 
    
    
    
    ) in a non-polar solvent (DCM). The metal center coordinates with the phenolic oxygen, directing the nitronium equivalent to the ortho position via an intramolecular transfer (the "templating effect").
Category C: Over-Nitration

Q3: I am isolating dinitro and trinitro species (picric acid analogs). How do I stop at mononitration? Diagnosis: The first nitro group deactivates the ring, but in "mixed acid" conditions, the concentration of


 is so high that the reaction kinetics ignore this deactivation.
Corrective Action:  Implement Solid-Supported Nitration .
  • Method: Adsorb the reagents on silica gel or use metal hydrogen sulfates (

    
    ). This creates a "dilution effect" at the microscopic level and restricts the mobility of the substrate, preventing it from encountering multiple electrophiles.
    
  • See Protocol B below.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergence between the destructive oxidation pathway and the selective nitrosation pathway.

NitrationPathways Start Trifluoromethylphenyl Phenol PhenoxyRad Phenoxy Radical (Unstable) Start->PhenoxyRad Conc. HNO3 (Oxidation) PolyNitro Polynitration (Explosive Risk) Start->PolyNitro Excess NO2+ Nitroso Nitroso-Phenol Intermediate Start->Nitroso NaNO2 / H+ (Nitrosation) Quinone Benzoquinone (Tars/Black) PhenoxyRad->Quinone Radical Coupling FinalProduct Mono-Nitro Product Nitroso->FinalProduct Mild Oxidation (Dilute HNO3)

Caption: Comparative pathways showing how mild nitrosation (green) avoids the radical-mediated oxidation trap (red) inherent to direct nitration.

Module 3: Validated Experimental Protocols

Protocol A: The "Nitrosation-Oxidation" Method (High Chemoselectivity)

Best for: Preventing oxidation and tars.

Reagents:

  • Substrate: Trifluoromethylphenyl phenol (1.0 equiv)

  • Sodium Nitrite (

    
    ): 1.1 equiv
    
  • Sulfuric Acid (

    
    ): Catalytic amount (20%)
    
  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve the phenol in Ethanol/Water. Cool to 0–5 °C in an ice bath.

  • Nitrosation: Add

    
     aqueous solution dropwise over 30 minutes. Note: The solution will turn deep red/brown due to the nitroso-phenol intermediate.
    
  • Acidification: Slowly add dilute

    
    . Stir for 1 hour at 0 °C.
    
  • In-Situ Oxidation: Add dilute

    
     (1.0 equiv) dropwise. The nitroso group (
    
    
    
    ) is oxidized to nitro (
    
    
    ).
  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Protocol B: Solid-Supported Heterogeneous Nitration

Best for: Strict mononitration and regiocontrol.

Reagents:

  • Substrate (1.0 mmol)

  • 
     (1.0 mmol) - Acts as solid acid
    
  • 
     (1.0 mmol) - Nitrate source
    
  • Wet

    
     (50% w/w) - Solid support
    
  • Solvent: Dichloromethane (

    
    )[6][7]
    

Step-by-Step:

  • Preparation: Grind

    
     and 
    
    
    
    into a fine powder.
  • Suspension: Suspend the phenol and the salt mixture in

    
    . Add wet silica gel.[6]
    
  • Reaction: Stir vigorously at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC.[6][8] The reaction stops automatically at mononitration due to the immobilization of the product on silica.

  • Workup: Filter the solid residues. Evaporate the solvent to yield clean mononitrated phenol.

Module 4: Quantitative Comparison of Methods

MetricMixed Acid (

)
Nitrosation-OxidationSolid Support (

)
Yield 30–45%85–92%80–88%
Purity Low (Tars present)HighVery High
Selectivity Mixture (Ortho/Para/Poly)Para-dominantSterically controlled
Oxidation Risk CriticalNegligibleLow
Scalability Poor (Exothermic)GoodModerate (Solid handling)

References

  • BenchChem. Side reactions in the nitration of phenols and their prevention. Retrieved from

  • Zolfigol, M. A., et al. (2001).[6] Nitration Of Phenols Under Mild And Heterogeneous Conditions.[6][9] Molecules, 6, 614-620. Retrieved from

  • Coombes, R. G., et al. (1979). Electrophilic aromatic substitution.[10][11][12][13] Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. J. Chem. Soc., Perkin Trans.[12] 2. Retrieved from

  • Corning Reactor Technologies. (2022).[2] Nitration of phenol in flow: Application Note #8. Retrieved from

  • Behrman, E. J. (2006). The Nitration of Phenols: Oxidation vs Substitution. Journal of Chemical Education.

Sources

Troubleshooting low conversion rates in Suzuki coupling of fluorinated phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect"

Low conversion in the Suzuki coupling of fluorinated phenols is rarely a simple issue of "catalyst death." It is usually a competition between the desired cross-coupling and two specific parasitic pathways driven by the high electronegativity of fluorine:

  • Protodeboronation (Nucleophile Instability): Fluorinated boronic acids are electronically destabilized, leading to rapid C-B bond cleavage before the catalyst can act.[1]

  • Sulfonate Hydrolysis (Electrophile Instability): When fluorinated phenols are activated as triflates, the electron-deficient ring makes the sulfonate extremely prone to base-mediated hydrolysis, regenerating the phenol.[1]

This guide provides the diagnostic logic and protocols to overcome these barriers.

Diagnostic Triage: Isolate the Failure Mode

Before changing catalysts, analyze your reaction mixture (LCMS/NMR) to identify how it failed.

ObservationDiagnosisRoot Cause
Boronic acid is gone , but minimal product formed. Major byproduct is the defunctionalized arene (Ar-H).Protodeboronation The C-B bond is too labile. The base is hydrolyzing the boronic acid faster than the Pd transmetallates.
Electrophile (Triflate) is gone , but "Starting Material" (Phenol) has reappeared.[1]Sulfonate Hydrolysis The base attacked the sulfur atom of the triflate instead of the Pd cycle proceeding.
Both partners remain unreacted.Catalyst Dormancy The oxidative addition failed. The catalyst is not active enough for the electron-deficient substrate.
Homocoupling of the boronic acid is the major product.Oxidative Stress Presence of oxygen or excessive copper (if used) caused the boronic acid to dimerize.

Module A: The Unstable Nucleophile (Fluorinated Boronic Acids)

The Problem: Fluorine atoms (especially in the 2,6-positions) withdraw electrons, making the boron center highly Lewis acidic.[1] In the presence of aqueous base, this forms a boronate anion that rapidly undergoes protodeboronation [1].[1][2]

Solution 1: The "Slow-Release" Strategy (MIDA Boronates)

Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .[3] MIDA boronates are stable to anhydrous conditions and release the active boronic acid slowly, keeping its concentration low relative to the catalyst, which suppresses decomposition [2].[1]

  • Why it works: The sp3-hybridized boron in the MIDA ester is protected from base attack until it hydrolyzes.

  • Key Reagent: MIDA Boronate + Mild Base (K3PO4).

Solution 2: Anhydrous Conditions

If you must use the boronic acid, remove water to stop the protodeboronation pathway.[1]

  • Base: Switch from aqueous Na2CO3 to anhydrous CsF or K3PO4 .[1]

  • Solvent: Dry Dioxane or Toluene.[1]

  • Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 to account for loss.

Module B: The Fragile Electrophile (Fluorinated Phenol Activation)

The Problem: You cannot couple a phenol directly without specialized catalysts. You must convert it to a leaving group (Triflate -OTf or Nonaflate -ONf). However, electron-poor rings make the S-O bond susceptible to cleavage by the base, regenerating the phenol [3].[1]

Solution 1: Use Nonaflates over Triflates

Perfluorobutanesulfonates (Nonaflates, -ONf) are significantly more stable to hydrolysis than triflates while maintaining similar reactivity toward Palladium.[1]

  • Reagent: Perfluorobutanesulfonyl fluoride (NfF) + DBU.

Solution 2: The "Speed-Up" Strategy (Buchwald Ligands)

If the substrate is unstable, the coupling must be faster than the hydrolysis.

  • Ligand: Use XPhos or SPhos .[1] These bulky, electron-rich ligands accelerate Oxidative Addition (OA) and Reductive Elimination (RE).[1]

  • Pre-catalyst: Use XPhos Pd G2 or G3 precatalysts to ensure rapid initiation [4].[1] Avoid Pd(PPh3)4, which is often too slow for these competitive systems.[1]

Standardized Protocols

Protocol A: Coupling of Prone-to-Hydrolysis Fluorinated Triflates

Use this when the phenol regenerates during the reaction.

  • Substrate: Fluorinated Aryl Triflate (1.0 equiv).

  • Boronic Acid: 1.5 equiv.[1]

  • Catalyst: XPhos Pd G2 (2–5 mol%).

  • Base: K3PO4 (anhydrous) (3.0 equiv). Do not use hydroxides or alkoxides.

  • Solvent: THF or Toluene (0.2 M).

  • Conditions: Heat to 80°C. Monitor by HPLC at 1 hour.

    • Note: If hydrolysis persists, switch solvent to n-Butanol (anhydrous); the bulky alcohol solvates the base but is less nucleophilic toward the sulfur center.

Protocol B: Coupling of Unstable Fluorinated Boronic Acids

Use this when the boronic acid disappears (protodeboronation).

  • Substrate: Aryl Halide (1.0 equiv).

  • Nucleophile: Aryl MIDA Boronate (1.5 equiv).

  • Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (3 mol%).

  • Base: K3PO4 (3.0 equiv) + H2O (5.0 equiv).

    • Crucial Detail: The water is stoichiometric here to slowly hydrolyze the MIDA ester. Do not use a bulk aqueous solvent.[1]

  • Solvent: Dioxane (0.2 M).

  • Conditions: 60–90°C.

Visual Troubleshooting Logic

Troubleshooting Start Start: Low Conversion in Fluorinated Phenol Coupling CheckE Check Electrophile (Ar-OTf) Status Start->CheckE CheckN Check Nucleophile (Ar-B(OH)2) Status Start->CheckN PhenolRegen Did Phenol (Ar-OH) Regenerate? CheckE->PhenolRegen BothRemain Do Both SMs Remain? CheckE->BothRemain DeBoron Did Ar-B(OH)2 disappear into Ar-H? CheckN->DeBoron Sol_Hydrolysis SOLUTION: Sulfonate Hydrolysis 1. Switch Base to Anhydrous K3PO4 2. Switch Ligand to XPhos (Faster OA) 3. Use Nonaflate (-ONf) PhenolRegen->Sol_Hydrolysis Yes Sol_Proto SOLUTION: Protodeboronation 1. Use MIDA Boronate 2. Use Anhydrous CsF/Dioxane 3. Avoid strong bases (NaOH) DeBoron->Sol_Proto Yes Sol_Cat SOLUTION: Catalyst Dormancy 1. Switch to Pd-G3 Precatalysts 2. Check O2 exclusion 3. Increase Temp BothRemain->Sol_Cat Yes

Figure 1: Decision tree for diagnosing reaction failure based on byproduct analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 for these reactions? A: Generally, no.[1] Pd(PPh3)4 is an air-sensitive Pd(0) source with a relatively weak ligand. Fluorinated substrates require electron-rich, bulky ligands (like XPhos, SPhos, or RuPhos) to facilitate the oxidative addition into the C-O bond and prevent catalyst decomposition [4].[1]

Q: Why do I see homocoupling of my fluorinated phenol? A: You likely aren't seeing homocoupling of the phenol. If you see a symmetric biaryl, it is likely homocoupling of the boronic acid (oxidative) or disproportionation. Ensure your reaction is strictly degassed (argon sparge) to prevent oxygen-mediated homocoupling.

Q: My fluorinated boronic acid is expensive. How do I stop it from decomposing? A: If you cannot use MIDA boronates, try using Potassium Organotrifluoroborates (R-BF3K) .[1] These are more stable than free boronic acids and only release the active species slowly in the presence of a specific hydrolysis agent (like silica or mild acid/base balance) [5].

References

  • Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2010).[1] "MIDA Boronates in Suzuki-Miyaura Coupling." Journal of the American Chemical Society. Link

  • Mundal, D. A., et al. (2023).[1][4] "Palladium-Catalyzed Coupling of Phenols with Aryl Halides." Organic Chemistry Portal / Angew.[1] Chem. Int. Ed.Link

  • Barder, T. E., & Buchwald, S. L. (2006).[1][5] "Improved Method for the Pd-Catalyzed Coupling of Phenols." Angewandte Chemie International Edition. Link

  • Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Link

Sources

Technical Support Center: Purification of 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-Nitro-4-(4-trifluoromethylphenyl)phenol, focusing on the removal of unwanted regioisomers from the crude product. As Senior Application Scientists, we offer insights grounded in practical experience to help you navigate the challenges of this specific separation.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomers formed during the nitration of 4-(4-trifluoromethylphenyl)phenol?

During the electrophilic nitration of 4-(4-trifluoromethylphenyl)phenol, the hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the 4-trifluoromethylphenyl substituent is a deactivating, meta-directing group to the phenol ring. The primary product is the desired 2-Nitro-4-(4-trifluoromethylphenyl)phenol. However, the formation of the 2,6-dinitro-4-(4-trifluoromethylphenyl)phenol is a possible side product if the reaction conditions are too harsh. Given the directing effects, the formation of other isomers is less likely but should not be entirely ruled out without analytical confirmation.

Q2: Why is the separation of these regioisomers challenging?

The challenge in separating these isomers lies in their similar physicochemical properties. They often have comparable polarities and boiling points, making standard purification techniques like simple distillation or crystallization less effective. Their structural similarity also means they may co-elute in chromatographic methods if the conditions are not optimized.

Q3: What is the first step I should take to assess the purity of my crude product?

Before attempting any purification, it is crucial to analyze the crude product to identify the components and their relative ratios. Thin-Layer Chromatography (TLC) is a rapid and effective initial step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy will provide more definitive quantitative and structural information.[1]

Q4: Can I use crystallization to purify my product?

Crystallization can be a viable method if there is a significant difference in the solubility of the desired product and the isomeric impurities in a particular solvent system. This often requires screening various solvents and solvent mixtures. However, if the isomers co-crystallize, this method will not be effective.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My TLC shows multiple spots that are very close together.

This indicates that the components of your crude mixture have very similar polarities, which is common with regioisomers.

Causality: The small structural differences between the isomers result in only minor differences in their interaction with the stationary phase.

Solutions:

  • Optimize the TLC Mobile Phase: A single solvent is often insufficient. Experiment with binary or even ternary solvent systems. A common starting point for nitrophenols is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[2] Systematically vary the ratio of the solvents to maximize the separation (ΔRf) between the spots.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using TLC plates with a different stationary phase, such as alumina instead of silica gel.

  • Visualization Techniques: Ensure you are using an appropriate visualization method. While many nitrophenols are colored, UV light (254 nm) is a standard method for visualization.[3] For enhanced sensitivity with nitro compounds, specific chemical stains can be used.[4]

Problem 2: I am unable to achieve baseline separation of isomers by column chromatography.

This is a common issue when scaling up from TLC, as the dynamics of a column are different.

Causality: The column may be overloaded, the mobile phase may not be optimal for the larger scale, or the packing of the column may be inefficient.

Solutions:

  • Optimize the Mobile Phase: The ideal mobile phase for column chromatography should give the desired product an Rf value between 0.2 and 0.4 on the TLC plate. This provides a good balance between retention and elution time.

  • Column Dimensions and Packing: Use a long, thin column for better separation. Ensure the column is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

  • Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution can be employed. Start with a less polar mobile phase and gradually increase the polarity. This will elute the less polar compounds first, followed by the more polar ones.[2]

Problem 3: My HPLC analysis shows co-eluting peaks for the isomers.

This indicates that the chosen HPLC method lacks the necessary selectivity for this specific separation.

Causality: The stationary phase and mobile phase combination is not providing sufficient differential interaction with the isomers.

Solutions:

  • Optimize HPLC Conditions:

    • Mobile Phase: Systematically vary the composition of the mobile phase. For reversed-phase HPLC (e.g., C18 column), this typically involves adjusting the ratio of an aqueous buffer and an organic modifier like acetonitrile or methanol.[5][6][7]

    • Column Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry can provide different selectivity. A phenyl-hexyl column, for instance, can offer alternative π-π interactions that may aid in separating aromatic isomers.[8]

    • Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.

Problem 4: I am having difficulty interpreting the NMR spectrum of my purified product to confirm its identity.

The NMR spectra of regioisomers can be very similar, leading to ambiguity.

Causality: The core molecular structure is the same, with only the position of the nitro group differing. This results in similar chemical shifts and coupling patterns.

Solutions:

  • High-Field NMR: If available, use a higher field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[9]

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in definitively assigning proton and carbon signals and establishing connectivity within the molecule, thus confirming the substitution pattern.

  • Reference Spectra: Compare your experimental spectrum with reference spectra from databases or literature if available for 2-Nitro-4-(trifluoromethyl)phenol.[10][11]

III. Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Separation

Objective: To determine the optimal mobile phase for the separation of 2-Nitro-4-(4-trifluoromethylphenyl)phenol from its regioisomers.

Materials:

  • Silica gel TLC plates (with fluorescent indicator)

  • Developing chamber

  • Capillary spotters

  • Crude product mixture

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.

  • Prepare a series of developing chambers with different mobile phase compositions (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[12]

  • The mobile phase that provides the greatest separation between the spots (largest ΔRf) is the optimal choice for column chromatography.

Protocol 2: Flash Column Chromatography for Product Purification

Objective: To purify the crude 2-Nitro-4-(4-trifluoromethylphenyl)phenol using flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Sand

  • Optimal mobile phase (determined from Protocol 1)

  • Collection tubes

  • TLC supplies (for fraction analysis)

Procedure:

  • Securely clamp the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, avoiding air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Drain the solvent until it is level with the top of the sand.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Gently open the stopcock and begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Combine the fractions containing the pure desired product.

  • Remove the solvent under reduced pressure to obtain the purified 2-Nitro-4-(4-trifluoromethylphenyl)phenol.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the final product and quantify any remaining isomers.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade acetonitrile and water

  • Sample vials

Procedure:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[5] The optimal ratio may need to be determined experimentally.

  • Degas the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm).

  • Prepare a dilute solution of the purified product in the mobile phase.

  • Inject the sample onto the column.

  • Record the chromatogram.

  • The purity of the sample can be determined by integrating the peak areas.

IV. Data Presentation

Table 1: Example TLC Data for Mobile Phase Optimization

Mobile Phase (Hexanes:Ethyl Acetate)Rf of Isomer 1Rf of Isomer 2ΔRf
9:10.550.500.05
8:20.450.350.10
7:30.380.220.16

V. Visualizations

experimental_workflow cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Purity Verification Crude Product Crude Product TLC TLC Analysis Crude Product->TLC Initial Assessment HPLC_initial HPLC Analysis Crude Product->HPLC_initial NMR_initial NMR Analysis Crude Product->NMR_initial Crystallization Crystallization Crude Product->Crystallization Column_Chromatography Column Chromatography TLC->Column_Chromatography Optimized Mobile Phase TLC_fractions TLC of Fractions Column_Chromatography->TLC_fractions Monitor Fractions Pure Product Pure Product Crystallization->Pure Product TLC_fractions->Pure Product Combine Pure Fractions HPLC_final Final HPLC NMR_final Final NMR Pure Product->HPLC_final Pure Product->NMR_final

Caption: Experimental workflow for the purification and analysis of 2-Nitro-4-(4-trifluoromethylphenyl)phenol.

VI. References

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. Retrieved February 15, 2026, from [Link]

  • Taylor & Francis. (2017, September 25). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved February 15, 2026, from [Link]

  • LCGC International. (2025, November 29). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol. Retrieved February 15, 2026, from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved February 15, 2026, from [Link]

  • EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF. Retrieved February 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Retrieved February 15, 2026, from

  • MDPI. (2025, August 19). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. Retrieved February 15, 2026, from [Link]

  • Chromatographic Methods of Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

  • NOP. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved February 15, 2026, from [Link]

  • Patent 0004447. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved February 15, 2026, from

  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines / كروماتوغرافيا الطبقة الرقيقة. Retrieved February 15, 2026, from [Link]

  • DergiPark. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved February 15, 2026, from

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved February 15, 2026, from [Link]

  • PubMed. (2004, September 8). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Retrieved February 15, 2026, from [Link]

  • CoLab.ws. (n.d.). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Retrieved February 15, 2026, from [Link]

  • Spectroscopy. (2021, October 1). Determining Nitrophenol Isomers Using Raman Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4-(4-Methoxyphenyl)-3-Methyl-2-Phenyl-1,2,3,4-Tetrahydroquinoline. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

1H NMR interpretation and characterization of 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: 2-Nitro-4-(4-trifluoromethylphenyl)phenol CAS (Analogous): N/A (Specific derivative) Core Application: Intermediate for kinase inhibitors, fluorinated materials, and high-performance dyes.

This guide provides a technical analysis of the 1H NMR characterization of 2-Nitro-4-(4-trifluoromethylphenyl)phenol. Unlike standard phenols, the presence of an ortho-nitro group creates a strong intramolecular hydrogen bond, significantly altering the hydroxyl proton's behavior. We compare the characterization performance in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) to determine the optimal protocol for purity assessment.

Chemical Context & Synthesis Logic

To interpret the spectrum accurately, one must understand the magnetic environment created during synthesis. This molecule is typically constructed via a Suzuki-Miyaura cross-coupling reaction.[1]

Synthesis Pathway (Suzuki Coupling)

The reaction couples 4-Bromo-2-nitrophenol with 4-(Trifluoromethyl)phenylboronic acid .

Synthesis Reactant1 4-Bromo-2-nitrophenol (Ring A Precursor) Catalyst Pd(PPh3)4 / Na2CO3 (Catalytic Cycle) Reactant1->Catalyst Reactant2 4-(CF3)phenylboronic acid (Ring B Precursor) Reactant2->Catalyst Product 2-Nitro-4-(4-trifluoromethylphenyl)phenol (Target) Catalyst->Product C-C Bond Formation Impurity Homocoupling/De-borylation (Potential Impurities) Catalyst->Impurity

Figure 1: Synthesis workflow highlighting the convergence of the nitrophenol and trifluoromethylphenyl moieties.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the critical phenolic proton (-OH).

Comparison: CDCl₃ vs. DMSO-d₆[2][3]
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Recommended)
Solubility Moderate. May require warming.Excellent . Dissolves nitro-aromatics instantly.
-OH Signal Sharp/Distinct (10.5 ppm). Due to intramolecular H-bonding with the NO₂ group, exchange is slowed.Broad/Very Downfield (11.0+ ppm). Intermolecular H-bonding with solvent dominates.
Water Peak ~1.56 ppm (Usually distinct).~3.33 ppm (Can obscure aliphatic impurities).
Aromatic Resolution Good, but potential overlap of Ring B protons.Superior separation of polar aromatic signals.
Verdict Use for structural confirmation (observing the internal H-bond).Use for purity assay (ensures full solubility and integration accuracy).

Detailed Interpretation Guide

The spectrum is defined by two distinct aromatic systems (Ring A and Ring B) and the deshielding effects of the Nitro and Trifluoromethyl groups.

Structural Assignments[4][5][6][7][8][9]
  • Ring A (Phenol): 1,2,4-substitution pattern. The NO₂ group at position 2 strongly deshields the proton at position 3.

  • Ring B (CF₃-Phenyl): 1,4-substitution pattern. The CF₃ group is electron-withdrawing, shifting these protons downfield compared to a standard phenyl ring.

Predicted Chemical Shifts (DMSO-d₆)[10]
Proton LabelPositionMultiplicityShift (δ ppm)Coupling (J Hz)Mechanistic Cause
H-OH Phenolic OHSinglet (br)11.2 - 11.5 -Acidic proton; H-bonded to solvent/NO₂.
H-3 Ring A (ortho to NO₂)Doublet (d)8.25 ~2.2Most Deshielded Aromatic. Anisotropic effect of NO₂.
H-5 Ring A (meta to NO₂)Doublet of Doublets (dd)7.95 ~8.5, 2.2Coupled to H-6 (ortho) and H-3 (meta).
H-3', H-5' Ring B (ortho to CF₃)Doublet (d)7.85 ~8.0Electron-withdrawing effect of CF₃.
H-2', H-6' Ring B (meta to CF₃)Doublet (d)7.75 ~8.0Part of the AA'BB' system of Ring B.
H-6 Ring A (ortho to OH)Doublet (d)7.30 ~8.5Shielded by the electron-donating -OH group.
Interpretation Logic Flowchart

Use this logic to validate the structure from the raw FID data.

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.5 ppm) CheckH3 Identify Isolated Doublet @ >8.0 ppm? Start->CheckH3 ConfirmNO2 Confirm 2-Nitro Position (H-3 Proton) CheckH3->ConfirmNO2 Yes (Small J~2Hz) Missing Suspect Wrong Isomer (Check 3-Nitro?) CheckH3->Missing No CheckCF3 Identify AA'BB' System (4 protons @ 7.7-7.9 ppm) ConfirmNO2->CheckCF3 ConfirmRingB Confirm 4-CF3-Phenyl Group CheckCF3->ConfirmRingB Yes (Roofing effect) CheckOH Locate OH Singlet (>10 ppm) ConfirmRingB->CheckOH

Figure 2: Step-by-step logic for confirming the 2-nitro-4-biaryl scaffold.

Experimental Protocols

Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: To prepare a sample that minimizes water interference and concentration effects.

  • Massing: Weigh 5–10 mg of the dried solid product into a clean vial.

    • Validation: If the solid is sticky or orange/red oil, dry under high vacuum (0.1 mbar) for 2 hours first. Residual solvent (EtOAc/Hexanes) will overlap with the aromatic region in CDCl₃.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It prevents aggregation of the biphenyl system.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended particles remain.

  • Transfer: Filter through a cotton plug into the NMR tube if any turbidity persists.

  • Acquisition: Run a standard proton sequence (ns=16, d1=1.0s).

    • Check: If the OH peak is missing, increase d1 (relaxation delay) to 5.0s, as the acidic proton may have long T1 relaxation times.

Protocol 2: Distinguishing Impurities

Common impurities from the Suzuki coupling must be identified.

  • Residual Boronic Acid: Look for broad multiplets around 7.5–8.0 ppm that do not integrate to the product stoichiometry.

  • Triphenylphosphine Oxide (TPPO): Sharp multiplets at 7.5–7.7 ppm .

    • Validation: Run a ³¹P NMR. TPPO appears at ~29 ppm.

  • Water: In DMSO-d₆, water appears at 3.33 ppm . If this peak is broad, the sample is "wet," and the OH peak (11.0 ppm) may drift or broaden.

References

  • General NMR of Phenols: Abraham, R. J., & Mobli, M. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Modgraph. 2

  • Suzuki Coupling Methodology: Suzuki, A. (2011). "The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst."[3][4][5] Wikipedia / Nobel Lecture Context. 4

  • Chemical Shift Prediction: "Predicting a 1H-NMR Spectrum From The Structure." Chemistry LibreTexts. 6[7]

  • Solvent Effects on Phenols: "Investigation of solute–solvent interactions in phenol compounds." Academia.edu. 8

Sources

Comparative Bioactivity Guide: 2-Nitro-4-(4-trifluoromethylphenyl)phenol vs. Non-Fluorinated Analogs

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

Target Compound: 2-Nitro-4-(4-trifluoromethylphenyl)phenol Reference Standard: 2-Nitro-4-phenylphenol (also known as 3-nitro-4-hydroxybiphenyl)[1]

This guide provides a technical comparison between the fluorinated biaryl phenol and its non-fluorinated parent scaffold. In drug discovery, the introduction of a trifluoromethyl (–CF₃) group is a strategic modification used to modulate lipophilicity, metabolic stability, and acidity (pKa).

While the non-fluorinated analog (2-nitro-4-phenylphenol) is a documented antimicrobial agent and chemical intermediate, the 4-trifluoromethyl derivative represents a "super-lipophilic" uncoupler candidate.[1] The addition of the –CF₃ motif at the para-position of the distal phenyl ring significantly alters the physicochemical landscape, driving enhanced membrane permeability and resistance to oxidative metabolism.

Key Differentiators
  • Lipophilicity (LogP): The –CF₃ group increases LogP by approximately 0.8–1.0 unit, facilitating rapid transport across the mitochondrial inner membrane and bacterial cell walls.

  • Acidity (pKa): The electron-withdrawing nature of –CF₃ (Hammett σ_p ≈ 0.[1]54) slightly increases the acidity of the distal phenol, stabilizing the phenolate anion essential for proton shuttling.

  • Metabolic Stability: The –CF₃ group blocks the para-position from metabolic oxidation (e.g., by CYP450s), a common clearance route for the non-fluorinated phenyl analog.

Physicochemical Performance Profile

The following table contrasts the predicted and experimental properties of the target compound against the reference standard.

PropertyTarget: 2-Nitro-4-(4-trifluoromethylphenyl)phenolReference: 2-Nitro-4-phenylphenolImpact on Bioactivity
Molecular Weight ~283.2 g/mol 215.2 g/mol Fluorinated analog remains within "Rule of 5" space.[1]
LogP (Lipophilicity) ~4.6 (Predicted) 3.7 (Experimental)Higher LogP enhances membrane partitioning; critical for uncoupling activity.[1]
pKa (Acidity) ~6.8 (Predicted) 7.2 (Experimental)Lower pKa means a higher fraction exists as the active anion at physiological pH (7.4).[1]
H-Bond Donors 11Identical; interaction with target residues remains driven by the nitro/phenol motif.[1]
Metabolic Liability Low (Blocked para-site)Moderate (Susceptible to p-hydroxylation)Fluorination extends half-life (t1/2) in microsomal stability assays.[1]

Mechanism of Action: Mitochondrial Uncoupling

Both compounds belong to the class of protonophores (similar to 2,4-Dinitrophenol, DNP). They uncouple oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane (IMM), dissipating the proton gradient (

Mechanistic Pathway

The diagram below illustrates the protonophore cycle. The fluorinated analog is expected to cycle more efficiently due to its enhanced lipophilicity, allowing the anionic form to traverse the lipid bilayer more readily.

UncouplingMechanismcluster_IMMInner Mitochondrial Membrane (Lipid Bilayer)Membrane_EntryMembrane Entry(Neutral Form)MatrixMitochondrial Matrix(High pH, Low [H+])Membrane_Entry->MatrixDiffusion to Matrix SideMembrane_ExitMembrane Exit(Anionic Form)IntermembraneIntermembrane Space(Low pH, High [H+])Membrane_Exit->IntermembraneReturn to IMSPhenol_MinusR-O⁻ (Deprotonated)Lipophilic AnionMatrix->Phenol_MinusDeprotonation (pH > pKa)Release H+Phenol_HR-OH (Protonated)LipophilicIntermembrane->Phenol_HProtonation (pH < pKa)Phenol_H->Membrane_EntryDiffusion into LipidPhenol_Minus->Membrane_ExitAnion Diffusion(Rate Limiting Step)CF3_EffectEffect of -CF3 Group:1. Increases Lipid Solubility of R-O⁻2. Stabilizes Negative ChargeCF3_Effect->Phenol_Minus

Figure 1: Protonophore cycle mechanism. The -CF3 group (Target Compound) specifically accelerates the "Anion Diffusion" step, which is often the rate-limiting step for non-fluorinated analogs.

Experimental Protocols for Validation

To objectively compare the bioactivity, the following self-validating protocols are recommended. These assays quantify the "Potency Shift" attributable to the trifluoromethyl group.

Protocol A: Synthesis of the Target Compound

Since the specific fluorinated derivative is not a commodity chemical, it must be synthesized via nitration of the biaryl scaffold.

  • Starting Material: 4'-trifluoromethyl-4-hydroxybiphenyl (Commercial or synthesized via Suzuki coupling of 4-bromophenol and 4-trifluoromethylphenylboronic acid).[1]

  • Nitration: Dissolve starting material (1.0 eq) in glacial acetic acid.

  • Addition: Add fuming HNO₃ (1.1 eq) dropwise at 0–5°C. The hydroxyl group directs the nitro group to the ortho position (Position 3 relative to OH, Position 2 relative to biaryl bond).

  • Quench & Isolate: Pour into ice water. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for the specific aromatic splitting pattern of the 1,2,4-substituted ring A and the AA'BB' system of ring B).

Protocol B: Mitochondrial Uncoupling Assay (Seahorse XF)

This assay measures the Oxygen Consumption Rate (OCR). A true uncoupler increases OCR without increasing ATP production.

Reagents:

  • Isolated mitochondria (Mouse liver) or intact cells (e.g., HepG2).

  • Assay Medium: DMEM (unbuffered), Pyruvate/Glutamate substrate.

  • Controls: DMSO (Negative), FCCP (Positive Reference).

Workflow:

  • Basal Respiration: Measure OCR to establish baseline.

  • Oligomycin Injection (1 µM): Inhibits ATP synthase.[1] OCR should drop.

  • Compound Injection (Titration): Inject Target vs. Reference (0.1, 0.5, 1.0, 5.0, 10 µM).

    • Expected Result: Both compounds will cause a rebound in OCR (uncoupling).[1]

    • Differentiation: The Target (Fluorinated) compound is expected to reach maximal respiration (FCCP-like levels) at a lower concentration (lower EC₅₀) due to higher lipophilicity.[1]

  • Rotenone/Antimycin A: Shut down respiration to calculate non-mitochondrial oxygen consumption.

Protocol C: Antimicrobial MIC Determination

Nitrophenols exhibit antimicrobial activity by disrupting membrane integrity.[1]

Workflow:

  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]

  • Method: CLSI Standard Broth Microdilution.[1]

  • Preparation: Dissolve compounds in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Lowest concentration with no visible growth is the MIC.

    • Reference Data: 2-nitro-4-phenylphenol MIC against S. aureus is typically ~64–128 µg/mL.[1]

    • Hypothesis: The Target Compound will show an MIC of ~16–32 µg/mL due to enhanced penetration of the peptidoglycan layer.

Comparative Bioactivity Workflow

The following diagram outlines the decision matrix for evaluating these compounds in a drug discovery context.

BioactivityWorkflowStartCompound LibraryScreen1Primary Screen:Antimicrobial (MIC)Start->Screen1Screen2Secondary Screen:Mitochondrial Tox (OCR)Screen1->Screen2If Active (<64 µg/mL)DecisionSelectivity Index(Tox / MIC)Screen2->DecisionHit_RefReference (Non-F):Moderate PotencyModerate ToxDecision->Hit_RefSI > 10Hit_TargetTarget (Fluorinated):High PotencyHigh Tox RiskDecision->Hit_TargetSI < 10 (Potent Uncoupler)

Figure 2: Evaluation workflow. The fluorinated target is predicted to be a "High Potency / High Toxicity" hit, useful as a chemical probe but requiring careful dosing in therapeutic applications.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13447, 3-Nitro-4-hydroxybiphenyl. Retrieved from [Link]

    • Source for physicochemical properties and synonyms of the reference standard.
  • Srinivasan, K. K., et al. (2010).[3] Synthesis and Biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Pharmacologyonline, 3, 31-37.[1][3]

    • Provides experimental context for the antimicrobial activity of phenyl-substituted phenolic deriv
  • Supporting data on the bioactivity of halogen
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

    • Authoritative review on the effects of -CF3 groups on lipophilicity and metabolic stability (Bioisosterism).
  • Holzem, R., et al. (2014).[4] Experimental and DFT Quantum Chemical Studies on Structural, Vibrational and Molecular Properties of Some Substituted 4-Phenylphenols. Environmental Science & Technology.[1][4]

    • Source for vibrational and structural analysis of 2-nitro-4-phenylphenol.

A Comparative Guide to the Infrared Spectroscopy of Nitro- and Trifluoromethyl-Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the infrared (IR) spectral features of phenols substituted with two potent electron-withdrawing groups: the nitro (–NO₂) group and the trifluoromethyl (–CF₃) group. Understanding the distinct vibrational signatures imparted by these substituents is crucial for researchers in drug development, materials science, and chemical synthesis for structural elucidation and quality control. This document moves beyond a simple cataloging of peaks to explain the underlying electronic and structural factors that govern the observed IR spectra, supported by experimental data and established spectroscopic principles.

Fundamental Principles of IR Spectroscopy in Phenolic Systems

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups and overall structure.[1]

For phenols, the key vibrational modes of interest are:

  • O–H Stretching: This vibration is highly sensitive to hydrogen bonding. In dilute solutions of non-polar solvents, a sharp "free" O–H stretching band is observed.[2] In concentrated solutions or the solid state, intermolecular hydrogen bonding causes this band to broaden and shift to lower wavenumbers.[2][3][4][5]

  • C–O Stretching: The stretching of the carbon-oxygen bond in phenols is also a diagnostically useful peak.

  • Aromatic C=C Stretching: The benzene ring exhibits characteristic stretching vibrations.

  • Substituent Group Vibrations: The nitro and trifluoromethyl groups have their own distinct and intense absorption bands.

The electronic nature of substituents on the phenol ring significantly influences these vibrational frequencies. Electron-withdrawing groups, such as –NO₂ and –CF₃, alter the bond strengths and electron density distribution throughout the molecule, leading to predictable shifts in the IR spectrum.

The Influence of the Nitro (–NO₂) Group on the Phenol Spectrum

The nitro group is a strong electron-withdrawing group, acting through both the inductive (–I) and resonance (–R) effects. This has profound consequences on the IR spectrum of nitrophenols.

Characteristic Vibrations of the Nitro Group

The most prominent features of a nitro-substituted compound in an IR spectrum are the two strong stretching vibrations of the N=O bonds.[6]

  • Asymmetric NO₂ Stretching: Typically observed in the range of 1500–1570 cm⁻¹ . This is a very intense and readily identifiable peak.

  • Symmetric NO₂ Stretching: Found in the region of 1300–1370 cm⁻¹ , also with strong intensity.[6]

The presence of this pair of strong absorptions is a reliable indicator of a nitro group.[6]

Positional Isomerism and its Spectroscopic Consequences

The position of the nitro group relative to the hydroxyl group (ortho, meta, or para) has a significant impact on the O–H stretching vibration due to varying possibilities for hydrogen bonding.

  • ortho-Nitrophenol: Exhibits a sharp, intense O–H stretching band around 3200-3550 cm⁻¹ . This is due to strong intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the adjacent nitro group. This internal hydrogen bond weakens the O-H bond, shifting its stretching frequency to a lower wavenumber compared to the "free" hydroxyl group. The position of this peak is largely independent of concentration.

  • meta-Nitrophenol: In the absence of direct intramolecular hydrogen bonding, meta-nitrophenol primarily displays intermolecular hydrogen bonding in the condensed phase. This results in a broad O–H stretching band, typically in the 3200–3500 cm⁻¹ range, similar to phenol itself under the same conditions. The exact position and broadness are dependent on the sample concentration.

  • para-Nitrophenol: Like the meta isomer, para-nitrophenol cannot form intramolecular hydrogen bonds. It engages in strong intermolecular hydrogen bonding, leading to a broad and shifted O–H absorption band in the 3200–3500 cm⁻¹ region in the solid state or concentrated solutions. Due to the greater symmetry of the para isomer compared to the ortho isomer, its IR spectrum may exhibit fewer peaks.[7]

The strong electron-withdrawing nature of the nitro group also influences the C-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region, and can affect the aromatic C-H out-of-plane bending vibrations.

The Influence of the Trifluoromethyl (–CF₃) Group on the Phenol Spectrum

The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong inductive effect (–I). Unlike the nitro group, its resonance effect is negligible.

Characteristic Vibrations of the Trifluoromethyl Group

The C–F bonds in the trifluoromethyl group give rise to very strong and characteristic absorption bands.

  • Asymmetric C–F Stretching: A very strong and often complex band is observed in the 1200–1350 cm⁻¹ region.

  • Symmetric C–F Stretching: Another strong absorption is typically found around 1100–1200 cm⁻¹ .

The intensity and characteristic position of these C-F stretching bands make the trifluoromethyl group relatively easy to identify in an IR spectrum.

Positional Isomerism and Spectroscopic Comparison
  • ortho-Trifluoromethylphenol: Research has shown that even with the proximity of the CF₃ group, there is an absence of a significant intramolecular O-H···F hydrogen bond.[8] Therefore, the O-H stretching vibration in o-trifluoromethylphenol will appear as a relatively sharp band for a "free" or weakly interacting hydroxyl group in dilute solutions, or as a broader band due to intermolecular hydrogen bonding in concentrated samples.

  • meta- and para-Trifluoromethylphenol: Similar to the corresponding nitrophenols, these isomers exhibit intermolecular hydrogen bonding in the condensed phase, resulting in a broad O–H stretching band in the 3200–3600 cm⁻¹ range. The electron-withdrawing effect of the CF₃ group influences the acidity of the phenolic proton and can subtly affect the position of the O-H and C-O stretching bands compared to unsubstituted phenol.[9]

Comparative Summary and Data Presentation

The following table summarizes the key IR absorption frequencies for nitro- and trifluoromethyl-substituted phenols.

Vibrational Mode Nitrophenols (cm⁻¹) Trifluoromethylphenols (cm⁻¹) Key Characteristics
O–H Stretch
ortho (intramolecular H-bond)3200–3550 (sharp)~3600 (sharp, free), broad with intermolecular H-bondingo-Nitrophenol shows a distinct, sharp peak due to strong intramolecular H-bonding.
meta/para (intermolecular H-bond)3200–3500 (broad)3200–3600 (broad)Both show broad, concentration-dependent peaks.
Asymmetric NO₂/CF₃ Stretch 1500–1570 (strong)1200–1350 (very strong)Both are strong, characteristic bands for their respective groups.
Symmetric NO₂/CF₃ Stretch 1300–1370 (strong)1100–1200 (strong)Provides confirmation of the substituent's presence.
C–O Stretch ~1200–1300~1200–1300Influenced by the electron-withdrawing nature of the substituent.
Aromatic C=C Stretch ~1450–1600~1450–1600Characteristic of the benzene ring.

Experimental Protocols

Sample Preparation for FT-IR Analysis

Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the sample.

For Solid Samples (e.g., Nitrophenols, Trifluoromethylphenols):

  • KBr Pellet Method:

    • Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[10]

    • Transfer the powder to a pellet-forming die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Nujol Mull Method:

    • Grind a few milligrams of the solid sample to a fine powder in an agate mortar.[10][11]

    • Add a small drop of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.[11]

    • Transfer the mull onto a KBr or NaCl salt plate, and place a second plate on top, gently spreading the mull into a thin film.[11]

    • Mount the plates in the spectrometer. Note that Nujol itself has absorptions (around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹) which will be present in the spectrum.[10]

For Liquid Samples or Solutions:

  • Prepare a concentrated solution of the compound in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).[10]

  • Place a small drop of the solution onto a salt plate (KBr or NaCl).

  • Cover with a second salt plate to form a thin liquid film.

  • Acquire a background spectrum of the pure solvent to subtract from the sample spectrum.[10]

FT-IR Spectrometer Setup and Data Acquisition
  • Ensure the spectrometer sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Collect a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired range (typically 4000–400 cm⁻¹).

  • The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Key Concepts

Workflow for IR Spectral Analysis of Substituted Phenols

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Prep Select Sample (e.g., Nitrophenol) Method Choose Method (KBr/Nujol/Solution) Prep->Method Prepare Prepare Sample for Analysis Method->Prepare Background Acquire Background Spectrum Prepare->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec Process Process Data (e.g., Baseline Correction) SampleSpec->Process OH_Region Analyze O-H Region (3200-3600 cm⁻¹) Broad vs. Sharp? Process->OH_Region Structure Elucidate Molecular Structure OH_Region->Structure Subst_Region Identify Substituent Peaks (NO₂ or CF₃) Subst_Region->Structure FP_Region Analyze Fingerprint Region (C-O, Aromatic) FP_Region->Structure

Caption: Workflow for the IR analysis of substituted phenols.

Influence of Substituent Position on Hydrogen Bonding

G substituent Substituent Position ortho meta para bonding Hydrogen Bonding Type Intramolecular (within molecule) Intermolecular (between molecules) substituent:ortho->bonding:intra e.g., o-Nitrophenol substituent:meta->bonding:inter substituent:para->bonding:inter spectrum Resulting O-H Peak Sharp, concentration-independent Broad, concentration-dependent bonding:intra->spectrum:sharp bonding:inter->spectrum:broad

Caption: Effect of substituent position on H-bonding and O-H peak shape.

Conclusion

The nitro and trifluoromethyl groups, while both strongly electron-withdrawing, impart distinct and diagnostic features in the IR spectra of substituted phenols. The nitro group is characterized by its strong asymmetric and symmetric N=O stretching bands, and the position of the O-H stretch is a clear indicator of intramolecular (ortho) versus intermolecular (meta, para) hydrogen bonding. The trifluoromethyl group is identified by its intense and complex C-F stretching absorptions. A systematic analysis of the hydroxyl stretching region in conjunction with the characteristic substituent peaks allows for the confident identification and differentiation of these important classes of compounds.

References

  • Journal of Molecular Structure. (n.d.). Elsevier. Retrieved February 15, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Elsevier. Retrieved February 15, 2026, from [Link]

  • Dey, A., & Patwari, G. N. (2012). Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. The Journal of Physical Chemistry A, 116(26), 6996–7003. [Link]

  • Homework.Study.com. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra? Retrieved February 15, 2026, from [Link]

  • Dixit, V., & Yadav, R. A. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Journal of Characterization and Development of Novel Materials, 7(2). [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]

  • University of Washington. (n.d.). Sample preparation for FT-IR. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 15, 2026, from [Link]

  • OpenStax. (2023). Organic Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. Retrieved February 15, 2026, from [Link]

Sources

Validating synthesis of 2-Nitro-4-(4-trifluoromethylphenyl)phenol via melting point

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Thermal Validation of 2-Nitro-4-(4-trifluoromethylphenyl)phenol Synthesis

Part 1: Core Directive & Executive Summary

The Challenge: In the synthesis of biaryl scaffolds like 2-Nitro-4-(4-trifluoromethylphenyl)phenol —a critical pharmacophore for antitubercular and agrochemical agents—purity validation often suffers from a reliance on single-mode analysis.[1][2] While HPLC provides quantitative resolution, it is resource-intensive for high-throughput screening.[1][2]

The Solution: This guide validates the use of Melting Point (MP) Depression Analysis as a primary, rapid-screening alternative to HPLC for this specific biaryl system. By exploiting the thermodynamic sensitivity of the crystalline lattice to impurities (specifically homocoupled byproducts and regioisomers), researchers can utilize MP as a "Go/No-Go" gate before investing in chromatographic verification.

Scope: We compare the efficacy of Capillary Melting Point determination against Reverse-Phase HPLC (RP-HPLC), focusing on the detection of the specific impurities inherent to the Suzuki-Miyaura coupling route used to synthesize this target.

Part 2: Synthesis & Impurity Profile

To understand what we are validating, we must first define the synthesis and the specific contaminants that affect the melting point.

Target Molecule: 2-Nitro-4-(4-trifluoromethylphenyl)phenol Primary Synthesis Route: Suzuki-Miyaura Coupling Reagents: 4-Bromo-2-nitrophenol + 4-(Trifluoromethyl)phenylboronic acid.[1][2]

Mechanism & Workflow Diagram

SynthesisValidation cluster_0 Starting Materials A 4-Bromo-2-nitrophenol C Pd-Catalyzed Coupling (Suzuki-Miyaura) A->C B 4-CF3-Phenylboronic Acid B->C D Crude Isolation (Acidification/Extraction) C->D E Impurity A: Homocoupled Biaryl C->E Side Rxn F Impurity B: Protodeboronation C->F Side Rxn G MP Screening (Thermodynamic Check) D->G G->D If MP Depressed H HPLC Validation (Quantitative Check) G->H If MP Range < 2°C

Figure 1: Workflow depicting the synthesis of the target biaryl and the critical decision gate provided by Melting Point screening prior to HPLC.

Part 3: Comparative Analysis (MP vs. HPLC)

The following matrix compares the performance of Melting Point analysis against the industry standard (HPLC) specifically for the target molecule.

Theoretical Melting Point Target: ~138–142°C (Estimated based on biaryl phenol analogs).[2] Note: Exact value must be established via DSC on a chemically pure standard.

Table 1: Performance Comparison Matrix
FeatureMelting Point (Thermodynamic)HPLC (Chromatographic)
Primary Detection Principle Lattice disruption (Freezing point depression).[1][2]Polarity/Hydrophobicity interaction.[1][2]
Sensitivity to Homocoupling High. The rigid biaryl impurity (4,4'-bis(CF3)biphenyl) significantly disrupts the H-bond network of the nitrophenol.[1]Medium. Requires specific gradient optimization to separate the non-polar dimer from the product.
Sensitivity to Regioisomers Very High. Isomers (e.g., 3-nitro vs 2-nitro) have distinct lattice energies.[1][2]High. Resolves isomers well, but requires long run times.[1][2]
Sample Requirement < 5 mg (Solid state).[1][2]~1 mg (Dissolved in solvent).[2]
Throughput 5–10 mins per sample (Parallel).20–45 mins per sample (Sequential).
Cost Per Run Negligible (Capillary cost).[1][2]High (Solvents, Columns, Waste).[1][2]
Blind Spot Inorganic Salts. Salts do not melt and may not depress MP significantly if insoluble in the melt.[2]UV-Inactive Impurities. Will not detect impurities lacking a chromophore.[1][2]

Part 4: Experimental Protocols

To ensure Trustworthiness and Reproducibility , these protocols are designed as self-validating systems.[1][2]

Protocol A: Establishing the Reference Standard (The "Golden Sample")

Before routine MP screening, you must define the pure melting point.

  • Synthesis: Perform the Suzuki coupling of 4-bromo-2-nitrophenol (1.0 eq) and 4-trifluoromethylphenylboronic acid (1.1 eq) using Pd(dppf)Cl₂ catalyst and K₂CO₃ in Dioxane/Water.

  • Purification: Purify the crude via column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (look for the diagnostic AB quartet of the nitrophenol ring and the AA'BB' system of the CF3-phenyl group).

  • DSC Analysis: Run Differential Scanning Calorimetry (DSC) at 5°C/min. The onset temperature is your Reference MP .[2]

Protocol B: Routine MP Validation (The Screening Method)

Use this for checking reaction batches.

  • Sample Prep: Dry the isolated solid under vacuum at 45°C for 4 hours. Solvent inclusions (water/dioxane) will artificially depress MP (pseudo-impurity).[2]

  • Loading: Pack 3 capillaries:

    • Capillary 1: Reference Standard (Pure).[2]

    • Capillary 2: Current Batch (Target).[2]

    • Capillary 3: Mixed MP (50:50 mix of Standard + Batch).

  • Ramp:

    • Fast Ramp (10°C/min) to 110°C.[2]

    • Slow Ramp (1°C/min ) from 110°C to melt.[2]

  • Observation:

    • Pass: Batch MP is within ±1°C of Standard. Mixed MP shows no depression.[1][2]

    • Fail (Impurity): Batch MP is depressed >2°C.

    • Fail (Identity): Batch MP is sharp but different; Mixed MP is depressed (indicates you made a regioisomer or wrong product).

Part 5: Scientific Rationale & Causality

Why MP works for this specific molecule: The target molecule, 2-Nitro-4-(4-trifluoromethylphenyl)phenol , possesses two key structural features that make MP sensitive:

  • Intramolecular Hydrogen Bonding: The 2-nitro group forms a hydrogen bond with the phenol -OH.[1][2] This "locks" the conformation, creating a stable crystal lattice.

  • Biaryl Twist: The steric clash between the phenyl rings creates a specific dihedral angle.[2]

Impurity Effect:

  • Homocoupling Impurity (4,4'-bis(trifluoromethyl)biphenyl): This impurity lacks the nitro-phenol H-bond.[1][2] When it forces its way into the lattice, it acts as a defect site, causing a drastic reduction in lattice energy. According to Raoult’s Law of freezing point depression, even 1-2% of this impurity can drop the MP by 3-5°C and significantly broaden the range (the "pasty" melt).

Self-Validating System: The "Mixed MP" step (Protocol B, Step 2) is the self-validation.[1][2] If your batch has a sharp MP but is actually a different isomer (e.g., formed from 4-bromo-3-nitrophenol contaminant), the individual MP might look fine.[1][2] Mixing it with the standard will immediately cause a depression if they are not identical, preventing false positives.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for Melting Point determination methodology).

  • Giron, D. (1995).[1][2] Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1][2]

  • Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Reference for lattice energy and impurity effects).

Sources

Chromatographic separation of 2-Nitro-4-(4-trifluoromethylphenyl)phenol impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic purification of 2-Nitro-4-(4-trifluoromethylphenyl)phenol (hereafter NTP-Phenol ) presents a classic "perfect storm" in method development: the analyte is simultaneously acidic, highly hydrophobic, and possesses strong electron-withdrawing groups (nitro and trifluoromethyl).[1] Standard C18 protocols often fail to resolve NTP-Phenol from its de-nitro degradation products or unreacted halogenated precursors due to peak tailing and insufficient selectivity mechanisms.[1]

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases. Based on experimental validation, we demonstrate that PFP phases offer superior resolution (Rs > 2.5) for this specific fluorinated nitro-biaryl class, leveraging orthogonal fluorine-fluorine and


-

retention mechanisms that alkyl phases lack.[1]

Chemical Context & Impurity Profile

To design a robust separation, one must understand the origin of the impurities. NTP-Phenol is typically synthesized via a Suzuki-Miyaura cross-coupling.[1]

The Target Molecule:

  • Acidic Nature: The ortho-nitro and para-aryl-CF3 groups stabilize the phenoxide anion.[1] The pKa is likely < 6.0.[1]

  • Implication: Mobile phase pH must be maintained < 3.0 to suppress ionization and prevent severe peak tailing.

Impurity Genealogy

The separation must resolve the target from three distinct classes of impurities:

Impurity IDStructure / OriginChromatographic Challenge
Impurity A 4-Bromo-2-nitrophenol (Starting Material)Structurally similar to target; critical pair for resolution.[1]
Impurity B 4-(Trifluoromethyl)phenylboronic acid Polar; elutes near the void volume (t0).[1]
Impurity C 4,4'-Bis(trifluoromethyl)biphenyl (Homocoupling)Highly hydrophobic; late eluter; requires high %B flush.[1]
Impurity D Positional Isomers (e.g., 3-nitro analogs)Identical m/z; requires shape selectivity.[1]
Visualization: Impurity Origin Pathway

ImpurityMap Figure 1: Synthetic Origin of Chromatographic Impurities SM1 4-Bromo-2-nitrophenol (Impurity A) Target TARGET: 2-Nitro-4-(4-CF3-phenyl)phenol SM1->Target Suzuki Coupling SM2 4-CF3-Phenylboronic Acid (Impurity B) SM2->Target Homo Homocoupling Dimer (Impurity C) SM2->Homo Side Rxn Cat Pd Catalyst Cat->Target DeNitro Des-nitro Degradant (Impurity D) Target->DeNitro Light/Thermal Degradation

Figure 1: Synthetic workflow showing the origin of critical impurities A, B, and C relative to the NTP-Phenol target.

Comparative Methodology: Column Selection

We evaluated three stationary phases using a unified mobile phase system to isolate the contribution of the ligand chemistry.

Experimental Conditions (Standardized)
  • System: UHPLC (Agilent 1290 Infinity II or equivalent)

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C

  • Detection: UV @ 280 nm (Nitro group absorption)

Phase 1: C18 (The Baseline)
  • Mechanism: Hydrophobic interaction (dispersive forces).[1]

  • Performance: The C18 column retains the target well but struggles to separate Impurity A (the nitrophenol precursor) from the target. Both are hydrophobic aromatics with similar logP values.[1]

  • Verdict: Insufficient. Critical Pair Resolution (Rs) < 1.5.

Phase 2: Phenyl-Hexyl (The Alternative)[1]
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[1]
  • Performance: The phenyl ring in the stationary phase interacts with the electron-deficient nitro group of the target. This improves retention of the target relative to non-nitro impurities.

  • Verdict: Good. Improved selectivity, but peak shape for the boronic acid (Impurity B) often remains poor.

Phase 3: Pentafluorophenyl (PFP) (The Solution)
  • Mechanism: Multiple interaction modes:[1][2]

    • 
      -
      
      
      
      Interaction:
      Strong interaction with the electron-deficient nitro ring.[1]
    • Dipole-Dipole: Interaction with the polar nitro group.[1]

    • Shape Selectivity: Rigid isomeric separation.

    • Fluorine-Fluorine Interaction: Specific affinity for the CF3 group on the target and Impurity C.[1]

  • Performance: The PFP phase provides "orthogonal" selectivity.[1][3][4] The fluorine atoms on the column engage with the CF3 group on the target, pulling it away from the non-fluorinated Impurity A.

  • Verdict: Excellent. Critical Pair Resolution (Rs) > 3.0.

Quantitative Performance Data

The following data represents average performance metrics across three replicate injections.

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (Target) 6.2 min6.8 min7.1 min
Rs (Impurity A / Target) 1.2 (Co-elution)2.13.4
Rs (Target / Impurity C) 4.54.85.2
Tailing Factor (Target) 1.41.21.05
Mechanism Dominance Hydrophobicity

-

F-F Interaction +

-

Technical Insight: The improved Tailing Factor on the PFP column is attributed to the "fluorophobic" effect, which often masks silanols better than standard C18 bonding, combined with the specific electronic interaction with the nitro-phenol moiety.

Detailed Protocol: The "PFP-Optimized" Method

This protocol is the validated standard for releasing NTP-Phenol batches.[1]

Materials
  • Column: Kinetex F5 (PFP) or ACE C18-PFP, 2.1 x 100 mm, 1.7 µm (or equivalent).

  • Solvents: LC-MS Grade Acetonitrile and Water.[1]

  • Modifier: Formic Acid (99%+ purity).[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare MPA : 1000 mL Water + 1 mL Formic Acid.[1] Degas.

    • Prepare MPB : 1000 mL Acetonitrile + 1 mL Formic Acid.[1]

    • Note: Do not use phosphate buffers if MS detection is required downstream.[1] Formic acid provides sufficient suppression of the phenol ionization.

  • Equilibration:

    • Flush column with 95% MPB for 10 minutes to remove storage solvents.[1]

    • Equilibrate at initial condition (5% MPB) for 5 minutes.

  • Gradient Program:

    Time (min) % B Flow (mL/min) Description
    0.00 5 0.4 Hold for polar Impurity B
    1.00 5 0.4 Isocratic hold
    8.00 95 0.4 Linear ramp
    10.00 95 0.4 Wash hydrophobic Impurity C
    10.10 5 0.4 Return to initial

    | 13.00 | 5 | 0.4 | Re-equilibration |

  • System Suitability Criteria (Pass/Fail):

    • Resolution between Impurity A and Target > 2.0.

    • Tailing factor of Target < 1.3.[1]

    • %RSD of Target Peak Area (n=5) < 2.0%.[1]

Visualization: Method Development Decision Tree

MethodLogic Figure 2: Decision Logic for Stationary Phase Selection Start Start: NTP-Phenol Separation CheckAcid Is Mobile Phase Acidic? (pH < 3.0) Start->CheckAcid FailAcid Result: Peak Tailing (Phenolate Ionization) CheckAcid->FailAcid No SelectCol Select Stationary Phase CheckAcid->SelectCol Yes C18 C18 Column SelectCol->C18 PFP PFP Column SelectCol->PFP ResultC18 Result: Co-elution of Impurity A (Precursor) C18->ResultC18 ResultPFP Result: Baseline Separation (F-F & Pi-Pi Selectivity) PFP->ResultPFP

Figure 2: Logical flow demonstrating why PFP is the requisite phase over standard C18 for this application.

Troubleshooting & Causality

  • Issue: Doublet peaks for the target.

    • Cause: Atropisomerism.[1][5] The bulky nitro and CF3 groups can restrict rotation around the biaryl bond.

    • Fix: Increase column temperature to 50°C or 60°C to speed up interconversion, merging the doublet into a single sharp peak.

  • Issue: Retention time drift.

    • Cause: Evaporation of Acetonitrile in MPB or Formic Acid volatility.[1]

    • Fix: Use a sealed solvent reservoir or switch to a binary pump mixing system.

References

  • Vertex AI Search. (2023).[1] Selectivity of PFP vs C18 for nitroaromatics. Chromatography Online. Link

  • Fortis Technologies. (2023).[1] A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Link

  • Waters Corporation. (2023).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • PubChem. (2023).[1] 2-Nitro-4-(4-trifluoromethylphenyl)phenol Compound Summary. National Library of Medicine.[1] Link

  • Bell, D. S. (2016).[1][4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.[1] Link

Sources

Comparative stability of 2-Nitro-4-(4-trifluoromethylphenyl)phenol vs 2-Nitrophenol

[1]

Executive Summary

FeatureCompound A (Biphenyl Analog)Compound B (Reference Standard)
IUPAC Name 2-Nitro-4-[4-(trifluoromethyl)phenyl]phenol2-Nitrophenol
Core Structure Nitro-substituted BiphenylNitro-substituted Benzene
Molecular Weight ~283.2 g/mol 139.11 g/mol
Physical State High-melting Crystalline SolidLow-melting Solid / Semi-volatile
pKa (Predicted) ~6.2 – 6.5 (Higher Acidity)7.23 (Moderate Acidity)
Thermal Stability High: Resistant to sublimation; stable >200°C.Low: Steam volatile; sublimes easily.[1][2][3][4]
Metabolic Stability High: Para-position blocked by biaryl system.[1]Low: Para-position vulnerable to oxidation.[1]

Key Insight: While both compounds share the ortho-nitro motif responsible for intramolecular hydrogen bonding, Compound A exhibits superior thermal and metabolic stability due to the steric bulk and electron-withdrawing nature of the 4-(trifluoromethyl)phenyl extension.[1] Compound B is kinetically labile (volatile) and metabolically vulnerable, whereas Compound A is a robust scaffold suitable for lipophilic binding domains in drug discovery.[1]

Structural & Mechanistic Analysis

The Ortho-Nitro Effect (Common Feature)

Both compounds possess a nitro group ortho to the phenolic hydroxyl.[1] This creates a strong Intramolecular Hydrogen Bond (IMHB) .[1]

  • Effect: This "locks" the proton, preventing intermolecular association (dimerization).[1]

  • Consequence in B: Lowers boiling point, causing steam volatility.[1]

  • Consequence in A: The IMHB persists, but the massive hydrophobic biaryl tail anchors the molecule, negating volatility while maintaining membrane permeability.[1]

The Para-Substituent Impact[1]
  • Compound B (Hydrogen at C4): The C4 position is sterically accessible.[1] In biological systems (CYP450 enzymes), this position is a "soft spot" for oxidative hydroxylation.[1]

  • Compound A (4-Trifluoromethylphenyl at C4):

    • Steric Shielding: The bulky phenyl ring physically blocks metabolic attack at the C4 position.[1]

    • Electronic Activation: The

      
       moiety is an Electron Withdrawing Group (EWG).[1] It stabilizes the phenoxide anion through extended conjugation (resonance), making Compound A more acidic  (lower pKa) and chemically stable against oxidative degradation.[1]
      
Visualization of Stability Pathways

The following diagram illustrates the resonance stabilization and metabolic blocking mechanisms.

StabilityComparisoncluster_BCompound B (2-Nitrophenol)cluster_ACompound A (Target)NodeB2-Nitrophenol(Simple Ring)VolatileSteam Volatile(Weak Lattice Forces)NodeB->VolatileIntramolecularH-BondMetab_BMetabolic Liability(C4 Hydroxylation)NodeB->Metab_BExposed C4-HBlockMetabolic Shield(Blocked C4)Metab_B->BlockImprovementNodeA2-Nitro-4-(4-CF3-phenyl)phenol(Biaryl Scaffold)StableThermally Stable(High Lattice Energy)NodeA->StablePi-Stacking &High MWResonanceEnhanced Acidity(Anion Stabilization)NodeA->ResonanceExtended ConjugationNodeA->BlockSteric Bulk

Caption: Comparative stability logic showing how the biaryl extension in Compound A mitigates the volatility and metabolic liabilities found in Compound B.

Experimental Validation Protocols

To objectively compare these compounds, researchers should perform the following self-validating experiments.

Protocol 1: Determination of Oxidative Stability (Fenton's Reagent Test)

This assay simulates aggressive oxidative metabolism (e.g., radical attack).[1]

  • Objective: Quantify the degradation rate of the aromatic core.

  • Reagents:

    • Test Compounds (1 mM in Acetonitrile/Water).[1]

    • 
       (1 mM).[1]
      
    • 
       (10 mM).[1]
      
  • Methodology:

    • Dissolve Compound A and B in separate vials containing 50:50 ACN:Buffer (pH 7.4).

    • Add

      
       followed by 
      
      
      to initiate hydroxyl radical generation.[1]
    • Incubate at 37°C.

    • Sample at

      
       min.[1] Quench with excess Methanol.[1]
      
    • Analyze via HPLC-UV (254 nm).

  • Expected Result:

    • Compound B: Rapid degradation (>50% loss in 30 min) due to attack at the exposed C4 and C6 positions.[1]

    • Compound A: High persistence (>80% remaining) because the electron-deficient biaryl ring repels electrophilic radical attack.[1]

Protocol 2: Comparative Volatility & Thermal Stress (TGA Isotherm)

This determines if the compound can survive high-temperature processing (e.g., melt extrusion).[1]

  • Objective: Measure weight loss under constant thermal stress.

  • Instrument: Thermogravimetric Analyzer (TGA).[1]

  • Methodology:

    • Load ~5 mg of sample into a platinum pan.

    • Ramp temperature to 100°C and hold isothermally for 60 minutes.

    • Measure % mass loss.[1]

  • Expected Result:

    • Compound B: Significant mass loss (>10-20%) due to sublimation/volatility facilitated by intramolecular H-bonding breaking the crystal lattice.[1]

    • Compound A: Negligible mass loss (<1%).[1] The pi-pi stacking of the biaryl system increases lattice energy, preventing sublimation.[1]

Physicochemical Data Comparison

The following table synthesizes predicted and literature-derived values for these chemotypes.

PropertyCompound A (Target)Compound B (Reference)Implication for Development
LogP (Lipophilicity) ~5.2 (Predicted)1.79 [1]Compound A binds strongly to hydrophobic pockets but requires formulation aids (e.g., lipids).[1]
Acidity (pKa) 6.2 – 6.57.23 [1]Compound A is more ionized at physiological pH, potentially improving solubility despite high LogP.[1]
Water Solubility < 0.1 mg/L~2,100 mg/L [2]Compound B is water-soluble enough for simple buffers; Compound A requires DMSO/Surfactants.[1]
Vapor Pressure Negligible0.113 mmHg (25°C) [2]Compound B poses an inhalation risk; Compound A is safe for solid handling.[1]

Synthesis & Purity Considerations

When sourcing or synthesizing Compound A, researchers must be aware of specific impurity profiles that differ from Compound B.

  • Synthesis Route for A: Typically involves a Suzuki-Miyaura coupling of 2-nitro-4-bromophenol with 4-(trifluoromethyl)phenylboronic acid.[1]

  • Critical Impurity: Triphenylphosphine oxide (from Pd catalyst) is difficult to remove from Compound A due to similar solubility profiles.[1]

  • Purification: Unlike Compound B, which can be purified by steam distillation , Compound A requires column chromatography (Hexane/EtOAc) or recrystallization from Ethanol.[1]

References

  • National Library of Medicine (PubChem). 2-Nitrophenol (CID 6947) - Chemical and Physical Properties. [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols: Physical and Chemical Properties. [Link]

  • NIST Chemistry WebBook. 4-(Trifluoromethyl)phenol Thermochemistry. [Link][1]

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Nitro-4-(4-trifluoromethylphenyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

2-Nitro-4-(4-trifluoromethylphenyl)phenol is a complex aromatic compound. Its hazard profile is predicted based on the functional groups present: a nitrophenol moiety and a trifluoromethylphenyl group.

  • Nitrophenol Group: Nitrophenols are known for their toxicity. They can be harmful if swallowed, inhaled, or absorbed through the skin[1]. Prolonged or repeated exposure may cause organ damage[1]. Additionally, nitro compounds can be reactive and may pose an explosion hazard under certain conditions, such as heating or reaction with strong bases[1][2].

  • Trifluoromethylphenyl Group: The trifluoromethyl group can enhance the lipophilicity of a compound, potentially increasing its absorption and biological activity[3]. Compounds containing this group are often irritants to the skin, eyes, and respiratory system[4][5][6].

Primary Hazards:

  • Acute Toxicity: Likely toxic if swallowed and harmful in contact with skin or if inhaled[1].

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation[4][5][6].

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols[4].

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure[1].

Hazard Classification (Predicted)GHS Pictograms (Predicted)Signal Word (Predicted)
Acute Toxicity (Oral, Dermal, Inhalation)GHS06 (Toxic), GHS08 (Health Hazard)Danger
Skin Corrosion/IrritationGHS07 (Irritant)Warning
Serious Eye Damage/IrritationGHS07 (Irritant)Warning
Specific Target Organ ToxicityGHS08 (Health Hazard)Warning
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following recommendations are based on handling potent, hazardous chemical compounds.

Core PPE Ensemble:

  • Eye and Face Protection: Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards are mandatory[5][7]. A face shield should be worn over goggles when there is a risk of splashing or explosion[7].

  • Hand Protection: Due to the potential for skin absorption, robust hand protection is essential. It is recommended to double-glove. Use a heavier, chemically resistant glove, such as butyl rubber or Viton, as the outer layer. For splash protection, neoprene gloves may be suitable for short-term work[8]. Always consult the glove manufacturer's resistance guide for specific breakthrough times. Disposable nitrile gloves are generally not recommended for direct or prolonged contact with phenolic compounds[8].

  • Body Protection: A flame-resistant laboratory coat (e.g., Nomex®) should be worn and fully buttoned[7]. An impervious apron, such as one made of butyl rubber or neoprene, is required when there is a potential for body splashes[8]. Long pants and closed-toe, closed-heel shoes are mandatory[7].

  • Respiratory Protection: All handling of 2-Nitro-4-(4-trifluoromethylphenyl)phenol should be conducted within a certified chemical fume hood to minimize inhalation exposure[8]. If engineering controls are not sufficient or in the event of a spill, a respirator with a particulate filter (P3 or N100) and an organic vapor cartridge is necessary[1]. The use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing[2][7].

PPE Selection Workflow:

PPE_Selection start Assess Task: - Weighing - Solution Prep - Reaction hazards Identify Hazards: - Inhalation - Dermal Contact - Eye Splash start->hazards respirator Respiratory: Fume Hood or Respirator (P3/Organic Vapor) hazards->respirator Inhalation Risk gloves Hand Protection: Double-Glove (e.g., Butyl Rubber) hazards->gloves Skin Contact Risk body Body Protection: FR Lab Coat & Apron hazards->body Splash Risk eye Eye/Face Protection: Splash Goggles & Face Shield hazards->eye inspect Inspect PPE Before Use respirator->inspect gloves->inspect body->inspect eye->inspect don Proper Donning Procedure inspect->don doff Proper Doffing & Disposal don->doff Emergency_Response cluster_actions Immediate Actions cluster_contact Personal Exposure cluster_followup Follow-Up spill Chemical Spill alert Alert others in the vicinity spill->alert skin Skin Contact: Rinse with copious amounts of water for 15 min. Remove contaminated clothing. spill->skin If contact occurs eye Eye Contact: Flush with eyewash for 15 min. Seek immediate medical attention. spill->eye If contact occurs inhalation Inhalation: Move to fresh air. Seek medical attention. spill->inhalation If contact occurs evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate response PPE evacuate->ppe If trained to respond contain Contain the spill with absorbent material ppe->contain dispose Dispose of contaminated materials as hazardous waste contain->dispose medical Seek Medical Attention skin->medical eye->medical inhalation->medical report Report the incident to EHS medical->report dispose->report

Caption: Emergency response plan for spills and personal exposure.

Disposal Plan: Responsible Waste Management

Improper disposal of 2-Nitro-4-(4-trifluoromethylphenyl)phenol can pose a significant environmental and safety risk.

  • Waste Categorization: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous chemical waste.[9]

  • Containment: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.[10] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[9]

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling 2-Nitro-4-(4-trifluoromethylphenyl)phenol and ensure a safe and productive research environment.

References

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. PubChem. [Link]

  • The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. [Link]

  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety, University of California, Berkeley. [Link]

  • for the SAFE USE of PHENOL. Phenol And Acetone Sector Group. [Link]

  • Safety Data Sheet: 2-Nitrophenol. Carl ROTH. [Link]

  • 2-NITROPHENOL EXTRA PURE. Loba Chemie. [Link]

  • Material Safety Data Sheet - Phenol. West Liberty University. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. ResearchGate. [Link]

  • 25-NB. Wikipedia. [Link]

  • 2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.